21,24-Epoxycycloartane-3,25-diol
Description
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Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
15-[6-(2-hydroxypropan-2-yl)oxan-3-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O3/c1-25(2)21-8-9-22-28(6)13-11-20(19-7-10-24(33-17-19)26(3,4)32)27(28,5)15-16-30(22)18-29(21,30)14-12-23(25)31/h19-24,31-32H,7-18H2,1-6H3 |
InChI Key |
LFVUQOXYVCRDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C6CCC(OC6)C(C)(C)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of 21,24-Epoxycycloartane-3,25-diol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
21,24-Epoxycycloartane-3,25-diol is a cycloartane-type triterpenoid (B12794562) first isolated from the leaves of Lansium domesticum. This document provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, particularly its potential as a skin-tumor promotion inhibitor. The information is compiled to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a white powder with the molecular formula C30H50O3.[1][2][3] Key physical and chemical properties are summarized in the table below. While some data is available from commercial suppliers and literature, specific experimental values for properties like melting and boiling points are not widely reported.
| Property | Value | Source |
| Molecular Formula | C30H50O3 | [1][2][4] |
| Molecular Weight | 458.72 g/mol | [4] |
| Physical Description | Powder | [2][3] |
| Purity | ≥ 98% | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [5] |
Experimental Protocols
The isolation and characterization of this compound were first described by Nishizawa et al. in 1989. The following protocols are based on their work and general methods for the extraction of triterpenoids from Lansium domesticum.
Isolation of this compound from Lansium domesticum
The isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum typically involves solvent extraction and chromatographic separation.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Extraction: The dried and powdered leaves of Lansium domesticum (2.0 kg) are exhaustively extracted with methanol (5 L) at room temperature for three days.[6] The solvent is then removed under reduced pressure to yield a crude methanol extract.[6]
-
Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate to separate compounds based on polarity.[6]
-
Column Chromatography: The ethyl acetate extract, which typically contains the triterpenoids, is subjected to silica gel column chromatography.[6] The column is eluted with a gradient of n-hexane and ethyl acetate.[6]
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar retention factors are combined.
-
Purification: The fractions showing the presence of the desired compound are further purified by repeated column chromatography and/or recrystallization from a suitable solvent like acetone to afford pure this compound.[6]
Spectroscopic Characterization
-
¹H NMR: Expected signals would include those for a cyclopropane (B1198618) ring (typically upfield), multiple methyl groups, and protons on carbons bearing hydroxyl and ether functionalities.
-
¹³C NMR: The spectrum would show 30 carbon signals, including those corresponding to the cyclopropane ring, quaternary carbons, methines (including those attached to oxygen), and methylenes.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 458.72 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for hydroxyl (-OH) groups and C-O stretching of the ether linkage.
Biological Activity and Signaling Pathways
This compound has been reported to inhibit skin-tumor promotion.[4] This activity was initially evaluated using an in vitro assay for the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).
Inhibition of TPA-Induced EBV-EA Activation
The TPA-induced activation of EBV-EA in Raji cells is a common screening method for potential anti-tumor promoting agents. TPA is a potent activator of Protein Kinase C (PKC). The signaling cascade initiated by TPA that leads to EBV reactivation involves the activation of transcription factors such as NF-κB and AP-1.[7][8]
Experimental Protocol for EBV-EA Activation Assay:
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium.
-
Induction: The cells are treated with TPA to induce the expression of EBV early antigens.
-
Treatment: Concurrently with TPA induction, the cells are treated with varying concentrations of the test compound (this compound).
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).
-
Detection of EBV-EA: The expression of EBV-EA is detected using immunofluorescence staining with antibodies specific for the early antigens.
-
Quantification: The percentage of EBV-EA positive cells is determined by counting under a fluorescence microscope. The inhibitory activity of the test compound is calculated relative to the control (TPA induction without the test compound).
Proposed Signaling Pathway of Inhibition
Based on the known mechanism of TPA-induced EBV-EA activation, it is hypothesized that this compound may exert its inhibitory effect by interfering with the PKC-mediated signaling pathway.
Hypothesized Signaling Pathway for Inhibition of TPA-Induced EBV-EA Activation
Caption: Proposed mechanism of TPA-induced EBV-EA activation and its inhibition.
This pathway illustrates that TPA activates PKC, which in turn activates the transcription factors NF-κB and AP-1.[7][8] These transcription factors then induce the expression of the EBV immediate-early gene BZLF1, leading to the production of early antigens and the initiation of the lytic cycle.[7] this compound is hypothesized to inhibit this cascade, potentially at the level of PKC activation or downstream signaling events.
Conclusion and Future Directions
This compound is a promising natural product with potential applications in cancer chemoprevention. The available data on its physical and chemical properties provide a foundation for its further development. However, to fully realize its therapeutic potential, further research is warranted. Specifically, detailed spectroscopic analysis is needed for its unequivocal characterization. Elucidation of the precise molecular mechanism by which it inhibits tumor promotion, including the identification of its direct molecular targets within the relevant signaling pathways, will be crucial for its advancement as a potential therapeutic agent. In vivo studies are also necessary to validate its anti-tumor promoting effects and to assess its pharmacokinetic and safety profiles.
References
- 1. vdoc.pub [vdoc.pub]
- 2. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol, CasNo.125305-73-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. 21,24β-Epoxycycloartane-3β,25-diol, CasNo.125305-73-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biocrick.com [biocrick.com]
- 6. mdpi.com [mdpi.com]
- 7. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactivation and lytic replication of EBV - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling 21,24-Epoxycycloartane-3,25-diol: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources, isolation protocols, and biological activities of the cycloartane-type triterpenoid, 21,24-Epoxycycloartane-3,25-diol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary natural source of this compound identified to date is the leaves of Lansium domesticum Corrêa, a tree belonging to the Meliaceae family.[1] This plant is widely cultivated in Southeast Asia for its edible fruit. While other cycloartane-type triterpenoids have been isolated from various other plants, Lansium domesticum remains the most definitive source of this specific diol.
| Plant Species | Family | Plant Part | Reference |
| Lansium domesticum Corrêa | Meliaceae | Leaves | [Nishizawa et al., 1989][1] |
Table 1: Natural Source of this compound
Experimental Protocols for Isolation
The following is a generalized experimental protocol for the extraction and isolation of cycloartane-type triterpenoids from the leaves of Lansium domesticum, based on methodologies reported in the literature for similar compounds.[2][3]
Plant Material Collection and Preparation
Fresh leaves of Lansium domesticum are collected and authenticated. The leaves are then air-dried at room temperature and ground into a fine powder.
Extraction
The powdered plant material is extracted exhaustively with methanol (B129727) at room temperature for several days. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.
Solvent Partitioning
The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate (B1210297). The cycloartane (B1207475) triterpenoids are typically found in the ethyl acetate fraction.
Chromatographic Purification
The ethyl acetate extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the desired compound are combined and may require further purification by repeated column chromatography or recrystallization to yield pure this compound.
Caption: Generalized workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
This compound has been reported to inhibit skin-tumor promotion.[1] This activity is often evaluated using an in vitro assay that measures the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[4][5]
TPA-Induced EBV-EA Activation Assay
The TPA-induced EBV-EA activation assay in Raji cells is a common screening method for potential anti-tumor promoting agents. TPA is a potent activator of Protein Kinase C (PKC), which triggers a signaling cascade leading to the expression of EBV early antigens.[6][7] The inhibitory activity of a compound is determined by its ability to suppress this TPA-induced EBV-EA expression.
Caption: Workflow for the TPA-induced EBV-EA activation assay.
Proposed Signaling Pathway of Inhibition
TPA activates PKC, which in turn activates downstream signaling pathways, including the NF-κB and AP-1 pathways.[6][8] These transcription factors then promote the expression of EBV lytic genes, such as BZLF1, leading to the production of early antigens. It is proposed that this compound exerts its inhibitory effect by interfering with this signaling cascade, potentially through the direct or indirect inhibition of PKC or other downstream components.
Caption: Proposed signaling pathway of TPA-induced EBV-EA activation and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 9,19-Cyclolanost-24-en-3-one,21,23-epoxy-21,22-dihydroxy (21R, 22S, 23S) from the Leaves of Lansium domesticum Corr cv Kokossan | MDPI [mdpi.com]
- 3. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]
- 4. Isolation, structural elucidation, and inhibitory effects of terpenoid and lipid constituents from sunflower pollen on Epstein-Barr virus early antigen induced by tumor promoter, TPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoids from Ganoderma lucidum inhibit the activation of EBV antigens as telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12-O-tetradecanoylphorbol-13-acetate induces Epstein-Barr virus reactivation via NF-kappaB and AP-1 as regulated by protein kinase C and mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Putative Biosynthesis of 21,24-Epoxycycloartane-3,25-diol in Lansium domesticum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the proposed biosynthetic pathway of 21,24-Epoxycycloartane-3,25-diol, a cycloartane-type triterpenoid (B12794562) isolated from Lansium domesticum.[1] While the complete enzymatic cascade in Lansium domesticum has yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to present a putative pathway. The biosynthesis is proposed to commence with the cyclization of 2,3-oxidosqualene (B107256) to form the cycloartane (B1207475) skeleton, followed by a series of oxidative modifications likely catalyzed by cytochrome P450 monooxygenases (CYPs) to yield the final product. This guide provides a theoretical framework for the key enzymatic steps, proposes a logical sequence of reactions, and details generalized experimental protocols for the identification and characterization of the involved enzymes. Furthermore, it outlines methods for the quantitative analysis of intermediates and the final product, aiming to serve as a foundational resource for researchers investigating the biosynthesis of this and related bioactive triterpenoids.
Introduction to this compound
This compound is a structurally complex cycloartanoid triterpene that has been isolated from Lansium domesticum.[1] Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene (B77637). The cycloartane subgroup is characterized by a cyclopropane (B1198618) ring within its tetracyclic structure. Many triterpenoids, including those from Lansium domesticum, have been investigated for a variety of biological activities. Understanding the biosynthetic pathway of these compounds is crucial for their potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed in two major stages: the formation of the cycloartane backbone and the subsequent functionalization of this scaffold.
Formation of the Cycloartane Skeleton
The initial steps of triterpenoid biosynthesis are well-established and conserved across the plant kingdom. The pathway begins with the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC), in this case, cycloartenol (B190886) synthase (CAS), to produce cycloartenol.
Functionalization of the Cycloartane Skeleton
Following the formation of cycloartenol, a series of oxidative modifications are required to produce this compound. These reactions, involving hydroxylation and the formation of an epoxy bridge, are most likely catalyzed by a series of cytochrome P450 monooxygenases (CYPs). CYPs are a large family of heme-containing enzymes that play a critical role in the diversification of triterpenoid structures. The proposed sequence of events is as follows:
-
C-3 Hydroxylation: The hydroxyl group at the C-3 position is a common feature of many triterpenoids and is often one of the initial modifications to the triterpene scaffold. A specific CYP is proposed to catalyze the hydroxylation of cycloartenol at the C-3 position to yield cycloartane-3-ol.
-
Side Chain Hydroxylation (C-21, C-25): Subsequent modifications are predicted to occur on the side chain. It is hypothesized that two distinct CYPs introduce hydroxyl groups at the C-21 and C-25 positions.
-
Formation of the 21,24-Epoxy Bridge: The formation of the epoxy bridge between C-21 and C-24 is a key step. This could occur through a few potential mechanisms, most likely involving a CYP. One possibility is the hydroxylation of C-24, followed by an enzyme-catalyzed intramolecular cyclization with the existing hydroxyl group at C-21 to form the ether linkage. Alternatively, a specific CYP could directly catalyze the epoxidation across the C-21 and C-24 positions.
The precise order of these hydroxylation and epoxidation steps is currently unknown and would need to be determined experimentally.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
Currently, there is no specific quantitative data available in the literature for the biosynthesis of this compound in Lansium domesticum. The following table provides a template for the types of quantitative data that would be valuable to collect for the characterization of the biosynthetic enzymes.
| Enzyme | Substrate | Apparent K_m (µM) | Apparent k_cat (s⁻¹) | Product Yield (mg/L) | Reference |
| LdCAS | 2,3-Oxidosqualene | Data not available | Data not available | Data not available | |
| LdCYP (C-3 Hydroxylase) | Cycloartenol | Data not available | Data not available | Data not available | |
| LdCYP (C-21 Hydroxylase) | Cycloartane-3-ol | Data not available | Data not available | Data not available | |
| LdCYP (C-25 Hydroxylase) | Cycloartane-3,21-diol | Data not available | Data not available | Data not available | |
| LdCYP (Epoxidase/Cyclase) | Cycloartane-3,21,25-triol | Data not available | Data not available | Data not available |
Ld denotes Lansium domesticum. Data would be obtained from in vitro enzyme assays with purified recombinant enzymes.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs) from Lansium domesticum.
Methodology: Transcriptome Sequencing and Analysis
-
RNA Extraction: Extract total RNA from various tissues of Lansium domesticum (e.g., leaves, stems, roots) where this compound is known to accumulate.
-
Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.
-
Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx.
-
Identification of Candidate Genes: Search the annotated transcriptome for sequences with high similarity to known plant OSCs (specifically cycloartenol synthases) and CYPs known to be involved in triterpenoid metabolism.
-
Phylogenetic Analysis: Perform phylogenetic analysis of the candidate sequences with known triterpenoid biosynthetic enzymes to infer potential function.
Functional Characterization of Candidate Enzymes
Objective: To determine the enzymatic function of the identified candidate genes.
Methodology: Heterologous Expression and In Vitro Enzyme Assays
-
Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host organism. Saccharomyces cerevisiae is often a preferred host for expressing plant CYPs as it is a eukaryote and possesses the necessary P450 reductases.
-
Microsome Preparation: For CYPs, which are membrane-bound proteins, prepare microsomal fractions from the recombinant yeast or E. coli cultures.
-
In Vitro Enzyme Assays:
-
Prepare a reaction mixture containing the microsomal fraction, the putative substrate (e.g., cycloartenol for the C-3 hydroxylase), and cofactors (NADPH and a NADPH-regenerating system).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compare with authentic standards if available. Structural elucidation of novel products can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Experimental workflow for the identification and characterization of biosynthetic enzymes.
Quantitative Analysis of Triterpenoids
Objective: To quantify the levels of biosynthetic intermediates and the final product in plant tissues and in vitro assays.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Plant Tissues: Homogenize freeze-dried plant material and extract with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
Enzyme Assays: Extract the reaction mixture with an organic solvent.
-
-
LC-MS Analysis:
-
Chromatography: Separate the compounds using a reverse-phase C18 column with a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid or ammonium (B1175870) acetate).
-
Mass Spectrometry: Use a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.
-
-
Quantification:
-
Develop a calibration curve using authentic standards of the target compounds.
-
If standards are not available, semi-quantification can be performed relative to a structurally similar internal standard.
-
Conclusion
The biosynthesis of this compound in Lansium domesticum is proposed to be a multi-step process involving a cycloartenol synthase and several cytochrome P450 monooxygenases. This technical guide provides a putative pathway and a comprehensive overview of the experimental approaches required for its elucidation. The identification and characterization of the enzymes involved in this pathway will not only advance our understanding of triterpenoid biosynthesis but also provide valuable biocatalysts for the sustainable production of this and other valuable natural products. Future research should focus on the application of the outlined protocols to isolate and functionally characterize the specific genes and enzymes from Lansium domesticum.
References
An In-depth Technical Guide on the Biological Activities of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum, has been identified as a potent inhibitor of skin-tumor promotion. This technical guide provides a comprehensive overview of its known biological activities, focusing on the quantitative data available and the experimental methodologies employed in its evaluation. The primary reported activity of this compound is its inhibitory effect on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), a well-established in vitro assay for screening potential cancer chemopreventive agents. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this natural product.
Core Biological Activity: Inhibition of Skin-Tumor Promotion
The principal biological activity attributed to this compound is its ability to inhibit skin-tumor promotion. This activity was first reported in a 1989 study by Nishizawa and colleagues, who isolated the compound from the leaves of Lansium domesticum.[1] The inhibitory effect was demonstrated using an in vitro assay that measures the prevention of Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, a common screening method for anti-tumor promoters.
Quantitative Data
A review of the initial findings indicates that this compound exhibits significant inhibitory activity at a nanomolar concentration.
| Biological Activity | Assay | Inducer | Cell Line | Active Concentration | Reference |
| Inhibition of Skin-Tumor Promotion | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Raji | 3.2 nM | Nishizawa et al., 1989 |
Table 1: Summary of the quantitative biological activity data for this compound.
Experimental Protocols
The following section details the likely experimental methodology for the key assay used to determine the biological activity of this compound, based on standard protocols for the EBV-EA activation assay.
Inhibition of TPA-Induced Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This in vitro assay is a widely used short-term screening test for potential cancer chemopreventive agents that act by inhibiting tumor promotion. The assay measures the ability of a test compound to suppress the activation of the Epstein-Barr virus lytic cycle, which can be induced by tumor promoters like TPA.
Principle: The Epstein-Barr virus, a human herpesvirus, can remain latent in infected cells (like the Raji cell line). Tumor promoters such as TPA can induce the viral lytic cycle, leading to the expression of "early antigens" (EA). The inhibitory activity of a compound is determined by its ability to reduce the percentage of EA-positive cells in the presence of TPA.
General Protocol:
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Induction of EBV-EA: A suspension of Raji cells is treated with a specific concentration of the tumor promoter TPA (e.g., 20 ng/mL or 32 nM) to induce the expression of EBV early antigens.
-
Treatment with Test Compound: Simultaneously with TPA induction, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a defined period, typically 48 hours, at 37°C.
-
Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed (e.g., with acetone) and stained using an indirect immunofluorescence method. This involves incubating the fixed cells with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.
-
Microscopic Analysis: The percentage of EA-positive cells (showing bright green fluorescence) is determined by counting at least 500 cells per slide under a fluorescence microscope.
-
Data Analysis: The inhibitory activity of this compound is calculated as the percentage reduction in EA-positive cells in the treated groups compared to the TPA-only control. The concentration that causes a 50% inhibition (IC50) can be determined from a dose-response curve.
Signaling Pathways and Experimental Workflows
As of the current literature, the specific signaling pathways through which this compound exerts its inhibitory effect on EBV-EA activation have not been elucidated. However, a general understanding of TPA-induced signaling can provide a hypothetical framework. TPA is a potent activator of Protein Kinase C (PKC), which in turn triggers downstream signaling cascades that lead to the activation of viral gene expression. It is plausible that this compound may interfere with this pathway at one or more points.
Caption: Hypothesized signaling pathway of TPA-induced EBV-EA activation and the potential point of inhibition by this compound.
The following diagram illustrates the general workflow for screening natural products for anti-tumor promoting activity using the EBV-EA assay.
Caption: General experimental workflow for the identification of anti-tumor promoting compounds from natural sources.
Conclusion and Future Directions
This compound has demonstrated potent in vitro activity as an inhibitor of skin-tumor promotion. However, the available data is limited to a single study from 1989. To fully understand the therapeutic potential of this compound, further research is warranted in the following areas:
-
Confirmation of Activity: Independent verification of the inhibitory activity on EBV-EA activation and determination of a precise IC50 value.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound. Investigating its effect on PKC activity and downstream signaling components would be a logical starting point.
-
In Vivo Studies: Evaluation of the anti-tumor promoting activity in animal models of skin carcinogenesis.
-
Broader Biological Screening: Assessment of other potential biological activities, such as anti-inflammatory, pro-apoptotic, or cytotoxic effects against various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features required for its biological activity.
This technical guide summarizes the current knowledge on the biological activities of this compound, providing a foundation for future investigations into its potential as a cancer chemopreventive agent.
References
A Technical Review of 21,24-Epoxycycloartane-3,25-diol: An Anti-Tumor Promoting Triterpenoid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the research on 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in cancer chemoprevention. The document synthesizes available data on its biological activity, summarizes quantitative findings in structured tables, and, where available, details the experimental protocols for key assays. Furthermore, this guide presents visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's context and potential mechanisms.
Core Compound Information
Compound Name: this compound Source: Isolated from the leaves of Lansium domesticum[1][2]. Compound Type: Cycloartanoid Triterpene[1][2] Molecular Formula: C₃₀H₅₀O₃[1] CAS Number: 125305-73-9[1]
Biological Activity
The primary biological activity reported for this compound is its inhibitory effect on skin-tumor promotion[1][2]. This activity was determined through its ability to inhibit the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1]. The inhibition of EBV-EA activation is a well-established in vitro assay for the primary screening of anti-tumor promoting agents.
Quantitative Data
Due to the limited availability of the full-text of the primary research, a comprehensive table of quantitative data for this compound cannot be provided at this time. The following table summarizes the known information.
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₅₀O₃ | [1] |
| CAS Number | 125305-73-9 | [1] |
| Biological Activity | Inhibitor of skin-tumor promotion | [1][2] |
| Assay | Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not fully accessible. However, based on standard methodologies for similar compounds and the available information, the following outlines the likely experimental approaches.
Isolation and Purification of this compound
The isolation of cycloartane triterpenoids from plant material typically follows a multi-step extraction and chromatographic process.
Caption: General workflow for the isolation of this compound.
-
Extraction: The dried and powdered leaves of Lansium domesticum are extracted with an organic solvent like methanol or chloroform (B151607) to obtain a crude extract.
-
Partitioning: The crude extract is then subjected to solvent-solvent partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the triterpenoids is then subjected to column chromatography on a stationary phase like silica gel. The column is eluted with a gradient of solvents to separate the different compounds.
-
Purification: Fractions containing the target compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is a common method to screen for anti-tumor promoting activity.
Caption: Workflow for the Epstein-Barr Virus Early Antigen (EBV-EA) activation assay.
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured under standard conditions.
-
Treatment: The cells are pre-incubated with various concentrations of this compound.
-
Induction: The EBV lytic cycle is induced by adding a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), and sometimes a co-inducer like sodium butyrate.
-
Incubation: The treated and induced cells are incubated for a specific period (e.g., 48 hours) to allow for the expression of early antigens.
-
Immunofluorescence: The cells are then fixed and stained using an indirect immunofluorescence method with antibodies specific for the EBV early antigen (EA).
-
Analysis: The percentage of EA-positive cells is determined by counting under a fluorescence microscope. The inhibitory effect of the compound is calculated by comparing the percentage of EA-positive cells in the treated groups to the control group (TPA alone).
Potential Signaling Pathways
The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated. However, research on other structurally related cycloartane triterpenoids with anti-cancer properties has implicated several key signaling pathways. The diagram below illustrates a hypothetical mechanism based on the known activities of similar compounds, which often involves the inhibition of pro-inflammatory and cell proliferation pathways.
Caption: Hypothetical signaling pathway for the anti-tumor promoting effect of this compound.
This proposed pathway suggests that this compound may exert its anti-tumor promoting effects by inhibiting the activation of Protein Kinase C (PKC), a key mediator of TPA-induced signaling. This, in turn, would suppress the downstream activation of transcription factors like AP-1, which are crucial for the expression of EBV early antigens and the promotion of tumor growth. It is important to note that this pathway is speculative and requires experimental validation for this specific compound.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-tumor promoting activity. However, a significant gap in the literature exists regarding its detailed pharmacological properties. Future research should focus on:
-
Re-isolation and Full Characterization: Obtaining a complete set of spectroscopic data (¹H-NMR, ¹³C-NMR, MS, IR) is essential for unambiguous identification and to serve as a reference for future studies.
-
Quantitative Biological Evaluation: Determining the IC₅₀ values for its inhibitory effect on EBV-EA activation and its cytotoxicity against a panel of cancer cell lines would provide crucial quantitative data.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound is critical to understanding its therapeutic potential.
-
In Vivo Studies: Evaluating the anti-tumor and anti-inflammatory effects of this compound in animal models would be a vital step towards its potential development as a therapeutic agent.
This technical guide serves as a foundational resource for researchers interested in this compound and highlights the need for further investigation to unlock its full therapeutic potential.
References
In-Depth Technical Guide: Spectroscopic Data of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene isolated from the leaves of Lansium domesticum. This compound has garnered interest for its potential as a skin-tumor promotion inhibitor. This document compiles available spectroscopic data (NMR, IR, MS) and outlines the experimental protocols for its isolation and characterization, catering to the needs of researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₃₀H₅₀O₃
-
Molecular Weight: 458.72 g/mol
-
CAS Number: 125305-73-9[1]
-
Source: Leaves of Lansium domesticum[1]
-
Reported Activity: Inhibition of skin-tumor promotion[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, based on the foundational research by Nishizawa et al. (1989).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Note: The specific chemical shifts for ¹H and ¹³C NMR were not available in the provided search results. The original 1989 Tetrahedron Letters publication by Nishizawa et al. should be consulted for this detailed data.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: Specific IR absorption bands were not detailed in the search results. The primary literature is the definitive source for this information.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Fragmentation |
| Data not available in search results |
Note: Detailed mass spectrometry fragmentation patterns were not available in the search results. The original publication should be referenced for this data.
Experimental Protocols
The following sections describe the general experimental procedures for the isolation and spectroscopic analysis of this compound, based on common practices for triterpenoid (B12794562) isolation from plant materials.
Isolation of this compound
The isolation of this compound from the leaves of Lansium domesticum typically involves the following workflow:
References
In-Depth Technical Guide: 21,24-Epoxycycloartane-3,25-diol for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential applications in cancer research. This document outlines its commercial availability, key biological activities, and the experimental protocols relevant to its study.
Introduction to this compound
This compound is a naturally occurring cycloartanoid triterpene that has been isolated from the leaves of Lansium domesticum.[1] It is recognized for its potential biological activities, most notably its inhibitory effects on skin-tumor promotion. This property has positioned it as a compound of interest for researchers in oncology and drug discovery.
Commercial Suppliers
For research purposes, this compound can be acquired from a number of specialized chemical suppliers. The following table summarizes the key information for sourcing this compound.
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| MedChemExpress | 125305-73-9 | C30H50O3 | Not specified | For research use only.[1] |
| BioCrick | 125305-73-9 | C30H50O3 | High Purity (NMR confirmed) | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[2] |
| LookChem (HENAN NEW BLUE CHEMICAL CO.,LTD) | 125305-73-9 | C30H50O3 | 98% | Available in industrial and pharma grades.[3] |
| Hebei Dangtong Biological Technology Co., Ltd. | 125305-73-9 | C30H50O3 | 99% | Available in industrial and pharma grades.[4] |
| Scintila (TargetMol) | Not specified | Not specified | Not specified | Product code: TN2805, available in 5 mg quantities.[5] |
| Coompo Research Chemicals | 125305-73-9 | Not specified | Not specified | Available in 5mg, 10mg, and 25mg sizes. Soluble in Chloroform, Dichloromethane, DMSO.[6] |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is the inhibition of skin-tumor promotion.[1] Tumor promotion is a critical stage in carcinogenesis, often induced by agents such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA). The inhibitory action of this compound is believed to be mediated through the modulation of signaling pathways activated by TPA.
Signaling Pathways in TPA-Induced Skin Tumor Promotion
TPA is known to activate several signaling cascades that lead to cellular proliferation, inflammation, and ultimately, tumor formation. Key pathways implicated include:
-
Protein Kinase C (PKC) Pathway: TPA mimics diacylglycerol (DAG) and directly activates PKC isozymes. This activation leads to a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38, which in turn activate transcription factors like AP-1.
-
PI3K/Akt Pathway: Activation of this pathway is associated with cell survival and proliferation and has been shown to be involved in TPA-mediated tumor promotion.
-
Wnt/β-catenin Pathway: Recent studies have shown that TPA can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in skin carcinogenesis.
The inhibitory effect of this compound likely involves the attenuation of one or more of these critical signaling pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
A general procedure for the isolation of cycloartane triterpenoids from Lansium domesticum leaves involves the following steps:
-
Extraction: Dried and powdered leaves are extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform and methanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, ethyl acetate, and water.
-
Chromatography: The active fraction (typically the ethyl acetate fraction) is further purified using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro Assay for Inhibition of Tumor Promotion: Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is a common in vitro method to screen for potential anti-tumor promoting agents.
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure:
-
Raji cells are seeded in 24-well plates at a density of 1 x 10⁶ cells/mL.
-
The cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a short pre-incubation period (e.g., 30 minutes).
-
Tumor promotion is induced by adding TPA (e.g., at a final concentration of 32-40 nM). A solvent control (e.g., DMSO) is also included.
-
The cells are incubated for 48 hours at 37°C.
-
-
Detection of EBV-EA:
-
After incubation, the cells are harvested, washed with phosphate-buffered saline (PBS), and smeared onto glass slides.
-
The smears are air-dried and fixed with acetone.
-
The expression of EBV-EA is detected by indirect immunofluorescence using serum from a nasopharyngeal carcinoma patient (containing high-titer antibodies against EBV-EA) as the primary antibody and a fluorescein-conjugated anti-human IgG as the secondary antibody.
-
-
Data Analysis:
-
The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope.
-
The inhibitory activity of this compound is calculated as the percentage reduction in EBV-EA activation compared to the TPA-treated control. The IC₅₀ value (the concentration required to inhibit 50% of EBV-EA activation) can be determined from the dose-response curve.
-
Quantitative Data
The inhibitory effects of this compound on TPA-induced EBV-EA activation are summarized below.
| Assay | Test Compound | Inducer | Cell Line | Endpoint | Result | Reference |
| EBV-EA Activation | This compound | TPA | Raji | Inhibition of EBV-EA | Potent Inhibitory Activity | Nishizawa M, et al. (1989) |
Conclusion
This compound is a promising natural product for cancer research, particularly in the context of chemoprevention. Its availability from commercial suppliers facilitates further investigation into its mechanism of action and potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for researchers to explore the biological activities of this and similar compounds. Further studies are warranted to fully elucidate its molecular targets and to evaluate its efficacy in preclinical cancer models.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol, using High-Performance Liquid Chromatography (HPLC). This compound, a known inhibitor of skin-tumor promotion, can be isolated from various natural sources, including the leaves of Lansium domesticum[1]. The described methodology is essential for obtaining a high-purity standard required for further pharmacological studies and drug development.
Introduction
This compound is a cycloartanoid triterpene with the molecular formula C₃₀H₅₀O₃ and a molecular weight of 458.73 g/mol [2]. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. The purification of these compounds is a critical step in their characterization and evaluation as potential therapeutic agents. HPLC is a powerful technique for the separation and purification of individual triterpenoids from complex mixtures. This document outlines a reversed-phase HPLC (RP-HPLC) method tailored for the efficient isolation of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 125305-73-9 | [2][3] |
| Molecular Formula | C₃₀H₅₀O₃ | [2] |
| Molecular Weight | 458.73 | [2] |
| Purity | >98% (commercially available) | [2] |
| Physical Description | Powder | [2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |
Experimental Protocol
This protocol details the sample preparation and HPLC methodology for the purification of this compound.
Sample Preparation
-
Extraction: A crude extract containing this compound is first obtained from the source material (e.g., dried leaves of Lansium domesticum) using a suitable organic solvent such as chloroform or ethyl acetate.
-
Preliminary Fractionation (Optional): For complex extracts, a preliminary fractionation using column chromatography over silica (B1680970) gel can be performed to enrich the fraction containing the target compound.
-
Sample for HPLC: Dissolve the dried extract or enriched fraction in a suitable solvent compatible with the HPLC mobile phase, such as methanol (B129727) or a mixture of methanol and chloroform. The sample should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Instrumentation and Conditions
The following HPLC parameters are recommended for the purification of this compound.
| Parameter | Recommended Condition |
| HPLC System | A preparative or semi-preparative HPLC system equipped with a UV detector. |
| Column | Reversed-Phase C18 column (e.g., 250 x 10 mm, 5 µm particle size). A C30 column may also provide excellent separation for triterpenoids[4]. |
| Mobile Phase | A gradient of Acetonitrile (A) and Water (B). A typical gradient could be: 0-30 min, 70-100% A; 30-40 min, 100% A. The exact gradient should be optimized based on the specific separation. |
| Flow Rate | 2.0 - 4.0 mL/min for a semi-preparative column. |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm, as triterpenoids often lack a strong chromophore and absorb at lower UV wavelengths[5]. |
| Injection Volume | 100 - 500 µL, depending on the sample concentration and column capacity. |
Purification Workflow
Caption: HPLC Purification Workflow for this compound.
Data Presentation
The success of the purification should be monitored by collecting fractions and analyzing their purity by analytical HPLC. The results can be summarized in a table as shown below.
| Fraction Number | Retention Time (min) | Peak Area (%) | Purity Assessment |
| 1 | 15.2 | 99.2 | High Purity |
| 2 | 18.5 | 85.1 | Impure |
| 3 | 21.0 | 95.8 | Moderate Purity |
Logical Relationship of Purification Steps
The logical flow of the purification process is crucial for achieving high-purity this compound. The following diagram illustrates the decision-making process based on the purity analysis of the collected fractions.
References
Application Note & Protocol: Mass Spectrometry Fragmentation Analysis of 21,24-Epoxycycloartane-3,25-diol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application guide for the characterization of the cycloartane (B1207475) triterpenoid, 21,24-Epoxycycloartane-3,25-diol, using mass spectrometry. It includes a proposed fragmentation pathway based on the analysis of related compounds and general principles of mass spectrometry.
Introduction
This compound is a cycloartanoid triterpene that can be isolated from the leaves of plants such as Lansium domesticum[1]. Triterpenoids of the cycloartane class are a diverse group of natural products known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development[2][3]. Mass spectrometry (MS) is a critical analytical technique for the structural elucidation of these complex molecules. The fragmentation pattern observed in MS provides a fingerprint that can help in identifying the compound and in determining its structural features.
This application note outlines a generalized protocol for the analysis of this compound by mass spectrometry and discusses its expected fragmentation pattern. The chemical properties of the target compound are summarized in Table 1.
Table 1: Chemical Properties of this compound [4][5]
| Property | Value |
| CAS Number | 125305-73-9 |
| Molecular Formula | C₃₀H₅₀O₃ |
| Molecular Weight | 458.73 g/mol |
| Compound Type | Triterpenoid |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocol
The following protocol describes a general procedure for the analysis of this compound using Electrospray Ionization (ESI) Mass Spectrometry. ESI is a soft ionization technique suitable for the analysis of thermally labile and high molecular weight compounds like triterpenoids.
2.1 Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
2.2 Instrumentation and Conditions
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode is typically used for cycloartane triterpenoids.
-
Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, Liquid Chromatography (LC) can be coupled to the mass spectrometer for separation from a mixture.
-
MS Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation studies.
-
Data Presentation and Discussion
The mass spectrum of this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 459.7. Due to the soft nature of ESI, adduct formation with sodium [M+Na]⁺ (m/z 481.7) or potassium [M+K]⁺ (m/z 497.7) may also be observed.
The fragmentation of cycloartane triterpenoids is often characterized by the loss of water molecules from hydroxyl groups and cleavage of the side chain or the steroidal ring system. The proposed fragmentation pattern for this compound is detailed in Table 2.
Table 2: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 459.7 | 441.7 | H₂O | Loss of water from the 3-OH group |
| 459.7 | 423.7 | 2H₂O | Sequential loss of water from both hydroxyl groups |
| 459.7 | 315.3 | C₉H₁₈O₂ | Cleavage and loss of the C-17 side chain |
| 441.7 | 297.3 | C₉H₁₈O₂ | Loss of the side chain from the [M+H-H₂O]⁺ ion |
Visualization of Workflow and Fragmentation
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.
Caption: Experimental workflow for MS analysis.
Caption: Proposed MS/MS fragmentation pathway.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, characterized by sequential water loss and side-chain cleavage, offers a basis for the identification and structural confirmation of this and related cycloartane triterpenoids. The use of high-resolution mass spectrometry is crucial for obtaining accurate mass data to support the proposed fragment assignments. This methodology is applicable to natural product discovery, quality control, and metabolic studies involving this class of compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cycloartane-type triterpenoids from the whole plants of Macrosolen bidoupensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol price,buy Formaldehyde,Formaldehyde supplier-HENAN NEW BLUE CHEMICAL CO.,LTD [lookchem.com]
Application Notes and Protocols for Evaluating the Anticancer Activity of 21,24-Epoxycycloartane-3,25-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene that has been identified as a potential inhibitor of skin-tumor promotion[1]. As part of the broader family of cycloartane (B1207475) triterpenoids, which have demonstrated a range of biological activities including anticancer effects, this compound warrants further investigation to elucidate its therapeutic potential. This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of this compound. The described assays are fundamental in anticancer drug discovery for assessing cytotoxicity, induction of apoptosis, effects on cell cycle progression, and for identifying the underlying molecular mechanisms.[2][3]
Hypothetical Mechanism of Action
Based on the activities of structurally related cycloartane compounds, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and cell cycle arrest in cancer cells. One related compound, cycloartane-3,24,25-triol, has been shown to exhibit anti-prostate cancer activity by inhibiting MRCKα kinase[4][5]. Another cycloartane derivative has been found to trigger apoptosis in colon cancer cells via the TNF-R1 signaling pathway[6]. Therefore, the following protocols are designed to investigate whether this compound induces similar cytotoxic and apoptotic effects, potentially through modulation of key signaling pathways such as the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.
Experimental Workflow
Caption: Overall experimental workflow for the in vitro evaluation of this compound.
Cell Viability Assay
This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8][9]
Protocol: MTT Assay[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Data Presentation: IC50 Values
| Cell Line | Treatment Duration (hours) | IC50 (µM) [Hypothetical] |
| MCF-7 (Breast Cancer) | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| PC-3 (Prostate Cancer) | 24 | 52.8 |
| 48 | 35.4 | |
| 72 | 20.9 | |
| HCT116 (Colon Cancer) | 24 | 60.1 |
| 48 | 42.3 | |
| 72 | 25.6 |
Apoptosis Assay
This assay quantifies the number of cells undergoing apoptosis (programmed cell death) after treatment with this compound. The Annexin V-FITC and Propidium Iodide (PI) double staining method is used for analysis by flow cytometry.[10][11]
Protocol: Annexin V-FITC/PI Staining[14]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (or follow the manufacturer's instructions).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Presentation: Apoptosis Quantification
| Treatment (48h) | Viable Cells (%) [Hypothetical] | Early Apoptotic Cells (%) [Hypothetical] | Late Apoptotic/Necrotic Cells (%) [Hypothetical] |
| Control (Vehicle) | 95.2 | 2.5 | 2.3 |
| Compound (0.5 x IC50) | 70.1 | 15.8 | 14.1 |
| Compound (IC50) | 45.3 | 35.6 | 19.1 |
| Compound (2 x IC50) | 20.7 | 48.9 | 30.4 |
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle. Propidium Iodide (PI) staining of cellular DNA followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14]
Protocol: Cell Cycle Analysis with Propidium Iodide[18]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment (24h) | G0/G1 Phase (%) [Hypothetical] | S Phase (%) [Hypothetical] | G2/M Phase (%) [Hypothetical] |
| Control (Vehicle) | 55.4 | 30.2 | 14.4 |
| Compound (0.5 x IC50) | 65.1 | 25.3 | 9.6 |
| Compound (IC50) | 78.9 | 12.5 | 8.6 |
| Compound (2 x IC50) | 85.2 | 8.1 | 6.7 |
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, providing insight into the molecular mechanism of action of this compound.[15][16][17]
Protocol: Western Blotting[22][23]
-
Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Cyclin D1, anti-p21, and anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation: Relative Protein Expression
| Protein | Treatment (24h) | Relative Expression (Fold Change vs. Control) [Hypothetical] |
| p-Akt/Akt | Control | 1.00 |
| Compound (IC50) | 0.35 | |
| Bcl-2 | Control | 1.00 |
| Compound (IC50) | 0.42 | |
| Bax | Control | 1.00 |
| Compound (IC50) | 2.15 | |
| Cyclin D1 | Control | 1.00 |
| Compound (IC50) | 0.28 | |
| p21 | Control | 1.00 |
| Compound (IC50) | 3.50 |
Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. scispace.com [scispace.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. medium.com [medium.com]
- 17. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for Testing Skin-Tumor Promotion Inhibition by 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
21,24-Epoxycycloartane-3,25-diol is a cycloartanoid triterpene isolated from the leaves of Lansium domesticum.[1] Preliminary studies have indicated its potential as an inhibitor of skin-tumor promotion. These application notes provide a comprehensive protocol for evaluating the efficacy of this compound using established in vivo and in vitro models of skin carcinogenesis. The primary in vivo model described is the two-stage chemical carcinogenesis model in mice, utilizing a single application of the initiator 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) followed by repeated applications of the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). In vitro assays are also detailed to investigate the compound's effects on the viability and proliferation of skin cancer cells and to elucidate its mechanism of action by examining key signaling pathways involved in skin tumor promotion, such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation
The following table summarizes representative quantitative data for the anti-tumor activity of cycloartane-type triterpenoids. This data is provided as an illustrative example, and researchers should replace it with their experimental findings for this compound.
| Parameter | Compound | Cell Line(s) | Result | Reference |
| In Vitro Cytotoxicity (IC50) | Cycloart-23(E)-ene-3β,25-diol | MDA-MB-468 | 2.05 µg/mL | [2] |
| Cycloart-23(Z)-ene-3β,25-diol | MCF-7 | 5.4 µg/mL | [2] | |
| KHF16 (a cycloartane (B1207475) triterpenoid) | MDA-MB-231 | 6.8 µM | [3] | |
| Oleanolic Acid (a triterpenoid) | A375 (Melanoma) | ~41 µM | [4] | |
| In Vivo Tumor Inhibition | 21-Episerratenediol (a triterpenoid) | Mouse Skin (DMBA/TPA model) | Remarkable inhibitory effect | [5] |
Experimental Protocols
In Vivo Two-Stage Skin Carcinogenesis Protocol
This protocol is adapted from the widely used DMBA/TPA-induced multi-step skin carcinogenesis model.
Materials:
-
Female ICR mice (7-8 weeks old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (vehicle)
-
This compound
-
Calipers
Procedure:
-
Animal Preparation: Shave the dorsal skin of the mice. Allow a one-week recovery period before the initiation phase.
-
Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 100 µl acetone) to the shaved area.
-
Promotion: Two weeks after initiation, begin the promotion phase. Apply TPA (e.g., 5 nmol in 100 µl acetone) topically twice a week for up to 20 weeks.
-
Treatment Groups:
-
Group 1 (Control): DMBA + TPA + Vehicle for the test compound.
-
Group 2 (Test Compound): DMBA + TPA + this compound (dissolved in a suitable vehicle) applied topically (e.g., 30 minutes before each TPA application). The optimal dose of the test compound should be determined in preliminary studies.
-
Group 3 (Compound Control): DMBA + Vehicle + this compound.
-
-
Tumor Monitoring:
-
Observe the mice weekly for the appearance of papillomas.
-
Record tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
Measure tumor size with calipers. A tumor is typically counted if its diameter is ≥1 mm for at least two consecutive weeks.
-
-
Data Analysis: Compare the tumor incidence and multiplicity between the control and treatment groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed inhibition.
-
Histopathology: At the end of the experiment, euthanize the mice and collect skin tissue for histopathological analysis to confirm the nature of the lesions (e.g., papilloma, squamous cell carcinoma).
In Vitro Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the viability of skin cancer cell lines (e.g., A431, SCC-12) and non-cancerous keratinocytes (e.g., HaCaT).
Materials:
-
Skin cancer cell lines (e.g., A431, SCC-12) and normal keratinocytes (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA to assess the effect of the compound on cell proliferation.
Materials:
-
Skin cancer cell lines and normal keratinocytes
-
96-well plates
-
This compound
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the medium and add the Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Substrate: Wash the wells and add the HRP-conjugated secondary antibody, followed by the TMB substrate.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of the treated cells to the control cells to determine the effect on cell proliferation.
Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression levels of key components of the MAPK, PI3K/Akt, and NF-κB signaling pathways in keratinocytes treated with TPA and/or this compound.
Materials:
-
Keratinocyte cell line (e.g., HaCaT)
-
TPA
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat keratinocytes with TPA in the presence or absence of this compound for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to assess the activation of the signaling pathways.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cancer chemopreventive activity of serratane-type triterpenoids on two-stage mouse skin carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 21,24-Epoxycycloartane-3,25-diol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of 21,24-epoxycycloartane-3,25-diol derivatives as potential therapeutic agents. The protocols outlined below are intended to serve as a guide for the development of novel cycloartane-based compounds with enhanced biological activity.
Introduction
Cycloartane (B1207475) triterpenoids are a class of natural products known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1] The specific compound, this compound, isolated from Lansium domesticum, has been shown to inhibit skin-tumor promotion, making its derivatives promising candidates for further investigation.[2][3] This document details the synthesis of novel derivatives and summarizes the cytotoxic activity of related cycloartane compounds to elucidate key structural features for activity.
Structure-Activity Relationship (SAR) of Cycloartane Derivatives
The cytotoxic activity of cycloartane triterpenoids is significantly influenced by the substitution pattern on both the cycloartane core and the side chain. The following tables summarize the reported cytotoxic activities of various cycloartane derivatives against several human cancer cell lines.
Table 1: Cytotoxicity of Cycloartane Triterpenoids from Euphorbia macrostegia
| Compound | Structure | MDA-MB-468 LD₅₀ (µg/mL) | MCF-7 LD₅₀ (µg/mL) |
| 1 | Cycloart-25-ene-3β,24-diol | 102.3 | 88.3 |
| 2 | Cycloart-23(Z)-ene-3β,25-diol | 34.0 | 5.4 |
| 3 | Cycloart-23(E)-ene-3β,25-diol | 2.05 | 8.9 |
| 4 | 24-Methylene-cycloart-3β-ol | 53.8 | 127.3 |
Data sourced from a study on cycloartane triterpenoids from Euphorbia macrostegia.
Table 2: Cytotoxicity of Cycloartane Triterpenoids from Cimicifuga yunnanensis
| Compound | Structure | MCF-7 IC₅₀ (µg/mL) | MDA-MB-231 IC₅₀ (µg/mL) | SK-BR3 IC₅₀ (µg/mL) |
| Cimigenol | 0.1 | 0.32 | 0.21 | |
| 23-epi-26-deoxyactein | 3.1 | 2.5 | 5.5 |
Data from a study on cycloartane triterpenoids from Cimicifuga yunnanensis.[4]
Table 3: Cytotoxicity of Argentatin Derivatives
| Compound | Structure | PC-3M IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | SF-268 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| Argentatin H | 21.8 ± 2.7 | 19.6 ± 1.3 | 15.2 ± 0.7 | 24.3 ± 0.3 | 22.3 ± 0.5 | |
| Argentatin A | 31.9 ± 0.7 | 31.2 ± 0.0 | 32.8 ± 1.2 | 35.0 ± 0.2 | 32.9 ± 0.1 | |
| Argentatin B | 13.5 ± 1.7 | 17.5 ± 0.9 | 23.1 ± 0.4 | 31.2 ± 1.7 | 32.0 ± 0.8 |
Data from a study on triterpenoids from Parthenium argentatum AZ-2.[5]
-
The presence and position of hydroxyl groups on the side chain are critical for cytotoxic activity.
-
Unsaturation in the side chain, as seen in compounds 2 and 3 , appears to enhance activity compared to the saturated analogue.
-
The stereochemistry of the side chain can significantly impact activity, as evidenced by the differing activities of the (Z) and (E) isomers of cycloart-23-ene-3β,25-diol.
Experimental Protocols
General Synthetic Protocol for Derivatization of this compound
The following is a generalized protocol for the synthesis of this compound derivatives, based on the modification of related cycloartane scaffolds. This protocol focuses on the modification of the hydroxyl groups and the epoxy ring.
Materials:
-
This compound (starting material)
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Acylating agents (e.g., Acetic anhydride, Benzoyl chloride)
-
Bases (e.g., Pyridine, Triethylamine)
-
Lewis acids for epoxy ring opening (e.g., Boron trifluoride etherate (BF₃·OEt₂))
-
Reducing agents (e.g., Sodium borohydride (B1222165) (NaBH₄))
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Hydroxyl Groups (Optional):
-
Dissolve the starting material in anhydrous DCM or THF.
-
Add a suitable protecting group, such as a silyl (B83357) ether, to selectively protect one or both hydroxyl groups.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction and purify the product by column chromatography.
-
-
Modification of the Remaining Hydroxyl Group(s):
-
Dissolve the protected or unprotected starting material in anhydrous DCM.
-
Add a base (e.g., pyridine) followed by the desired acylating agent.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction, extract the product, and purify by column chromatography.
-
-
Epoxy Ring Opening:
-
Dissolve the cycloartane derivative in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a Lewis acid, such as BF₃·OEt₂, to the solution.[4]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the diol derivative.[6]
-
-
Deprotection (if applicable):
-
Remove the protecting groups using standard conditions (e.g., TBAF for silyl ethers) to yield the final derivative.
-
Purify the final compound by column chromatography or recrystallization.
-
Characterization: The structure of all synthesized derivatives should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Cytotoxicity Assay Protocol (MTT Assay)
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of the synthesized derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized cycloartane derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized derivatives in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizations
Proposed Signaling Pathway
Certain cycloartane triterpenoids have been shown to induce apoptosis in cancer cells through a p53-dependent mitochondrial pathway.[2] The following diagram illustrates this proposed mechanism of action.
Caption: p53-dependent mitochondrial apoptosis pathway.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for derivative synthesis and evaluation.
References
- 1. Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Cycloartan-16β-ol from 16β 24R-Epoxy-Cycloartane and Their Cytotoxicity Evaluation Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cycloartane Triterpenoids in Cancer Research
Topic: Cell lines sensitive to 21,24-Epoxycycloartane-3,25-diol and its structural analogs.
For: Researchers, scientists, and drug development professionals.
Introduction
Cycloartane triterpenoids are a class of natural products that have garnered interest in oncology research due to their potential anti-proliferative and cytotoxic effects. While the specific compound this compound has been identified as an inhibitor of skin-tumor promotion, detailed cell sensitivity data is lacking. However, the structurally similar compound, Cycloartane-3,24,25-triol, has been shown to be a potent inhibitor of prostate cancer cell viability. This document outlines the sensitive cell lines, quantitative data, and relevant experimental protocols for Cycloartane-3,24,25-triol, providing a valuable resource for researchers investigating this class of compounds.
Data Presentation: Cell Line Sensitivity to Cycloartane-3,24,25-triol
The following table summarizes the cytotoxic activity of Cycloartane-3,24,25-triol against human prostate cancer cell lines, as determined by a WST-1 cell proliferation assay.[1][2]
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate Carcinoma | 2.226 ± 0.28 |
| DU145 | Prostate Carcinoma | 1.67 ± 0.18 |
Experimental Protocols
Cell Proliferation and Viability Assay (WST-1 Assay)
This protocol is adapted from the methodology used to determine the IC50 values of Cycloartane-3,24,25-triol.[1][2]
a. Principle: The WST-1 assay is a colorimetric method to quantify cell proliferation and viability. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
b. Materials:
-
PC-3 or DU145 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Cycloartane-3,24,25-triol stock solution (in DMSO)
-
WST-1 reagent
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
c. Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Cycloartane-3,24,25-triol in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48 to 72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway
Cycloartane-3,24,25-triol has been identified as a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase Alpha (MRCKα).[1][2] MRCKα is a serine/threonine kinase that plays a role in regulating the actin-myosin cytoskeleton and is implicated in cancer cell migration and invasion. Inhibition of MRCKα by Cycloartane-3,24,25-triol is a key mechanism contributing to its anti-proliferative effects.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Isolation of 21,24-Epoxycycloartane-3,25-diol
Welcome to the technical support center for the isolation of 21,24-Epoxycycloartane-3,25-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and improving yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction
Question 1: My initial crude extract shows a very low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields of this compound from the initial extraction can stem from several factors, ranging from the plant material itself to the extraction methodology. Here’s a breakdown of possible causes and solutions:
-
Plant Material Variability: The concentration of cycloartane (B1207475) triterpenoids can vary significantly based on the plant's species, age, geographical location, and harvesting time.[1] Ensure you are using a consistent and verified source of plant material, such as the leaves of Lansium domesticum, which are a known source of this compound.[2]
-
Extraction Method Inefficiency: Traditional methods like simple maceration may not be efficient enough for complete extraction.[1] Consider employing more advanced techniques that enhance solvent penetration and mass transfer.
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, leading to improved extraction efficiency and often requiring shorter extraction times and lower temperatures.[3]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process.[4]
-
-
Suboptimal Solvent Choice: this compound is a triterpenoid (B12794562), and its solubility is a key factor in extraction. While non-polar solvents are generally used for triterpenoids, a series of solvents with increasing polarity is often more effective for comprehensive extraction.[5] The compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[6] Experiment with binary or tertiary solvent systems to find the optimal polarity for maximizing yield.
-
Insufficient Particle Size Reduction: The smaller the particle size of the plant material, the greater the surface area available for solvent interaction. Ensure the plant material is finely ground to a consistent powder.
Question 2: The crude extract is highly viscous and difficult to work with. What causes this and how can it be resolved?
Answer: High viscosity in plant extracts is typically due to the co-extraction of high molecular weight compounds like polysaccharides.[1] This can interfere with subsequent purification steps. Here are some strategies to address this:
-
Defatting Pre-treatment: Before the main extraction, pre-extract the ground plant material with a non-polar solvent like hexane (B92381). This will remove lipids and other non-polar compounds that can contribute to a viscous extract.
-
Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning. For instance, if you used an ethanol (B145695)/water mixture for extraction, you can partition the aqueous extract with a solvent like ethyl acetate. The target triterpenoids will likely move to the organic phase, leaving behind more polar, water-soluble polysaccharides.
-
Precipitation of Polysaccharides: In some cases, you can precipitate polysaccharides from an aqueous or hydroalcoholic extract by adding a large volume of an anti-solvent like ethanol or acetone. The triterpenoids may remain in solution, allowing for separation by centrifugation or filtration.
Purification
Question 3: I'm experiencing poor separation and significant peak tailing during silica (B1680970) gel column chromatography. What can I do to improve the resolution?
Answer: Poor resolution and peak tailing are common challenges when purifying polar compounds like triterpenoids on silica gel.[1] Here are several troubleshooting steps:
-
Optimize the Mobile Phase: The choice and composition of your solvent system are critical.
-
Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. For cycloartane triterpenoids, common solvent systems include gradients of hexane/ethyl acetate or chloroform/methanol (B129727).[7][8]
-
Solvent Modifiers: Adding a small amount of an acid (e.g., 0.1% acetic acid or formic acid) or a base (e.g., 0.1% ammonia (B1221849) or triethylamine) to the mobile phase can suppress the ionization of functional groups on your compound, leading to sharper peaks.[1]
-
-
Proper Sample Loading: How you load your sample onto the column significantly impacts separation.
-
Dry Loading: This is often preferred for samples that are not readily soluble in the initial mobile phase.[1][9] Dissolve your crude extract in a suitable solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder.[9] This powder can then be evenly added to the top of your packed column.
-
Minimize Loading Volume: If using wet loading, dissolve your sample in the minimum possible volume of the initial mobile phase to ensure a narrow starting band.[9]
-
-
Check for Compound Stability: Your compound might be degrading on the acidic surface of the silica gel.[10] You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If stability is an issue, consider using a deactivated silica gel or an alternative stationary phase like alumina.[10]
Question 4: My target compound is not eluting from the column, or the recovery is very low. What should I do?
Answer: This issue can be frustrating and may point to several problems:
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the active sites on the silica gel.[1] If increasing the mobile phase polarity doesn't elute your compound, you may need to switch to a different stationary phase, such as reversed-phase (C18) silica or Sephadex LH-20.[5]
-
Incorrect Solvent System: Double-check that you prepared the mobile phase correctly and that the polarity is being increased sufficiently in your gradient.[10]
-
Compound Precipitation: The compound may have precipitated at the top of the column if it was loaded in a solvent in which it is not highly soluble.[1] Ensure your sample is fully dissolved before loading.
Crystallization
Question 5: I am struggling to crystallize the purified this compound. What factors should I optimize?
Answer: Crystallization is a crucial step for obtaining a highly pure final product and is influenced by several factors.[11]
-
Solvent Selection: The choice of solvent is paramount. You need a solvent system where the compound has moderate solubility at a higher temperature and lower solubility at a lower temperature.[12]
-
Experiment with single solvents (e.g., methanol, acetone, ethyl acetate) and binary solvent systems (e.g., methanol/water, ethyl acetate/hexane).
-
-
Supersaturation: This is the driving force for crystallization.[11] You can achieve supersaturation by:
-
Slow Evaporation: Loosely cover a vial containing a solution of your compound and allow the solvent to evaporate slowly over several days.
-
Cooling: Prepare a saturated solution at a higher temperature and then slowly cool it down.[11]
-
Anti-Solvent Diffusion: In a vial containing your compound dissolved in a good solvent, carefully layer a solvent in which it is insoluble (an anti-solvent). Crystals may form at the interface.
-
-
Seeding: If you have a small crystal of the compound, adding it to a supersaturated solution can initiate crystallization.[1]
-
Purity: Impurities can significantly hinder crystallization. Ensure your compound is sufficiently pure (>95%) before attempting crystallization.
Quantitative Data Summary
The following table summarizes illustrative yield data for triterpenoid saponins (B1172615) using different extraction methods. Note that actual yields for this compound will vary based on the specific plant material and optimized conditions.
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield of Triterpenoid Saponins (%) | Reference |
| Maceration | Ethanol:Water (70:30) | 25 | 72 hours | 1.5 - 2.5 | [1] |
| Soxhlet Extraction | Methanol | 65 | 12 hours | 2.0 - 3.5 | [4] |
| Ultrasound-Assisted Extraction (UAE) | Water | 78.2 | 33.6 min | 2.337 | [3] |
| Microwave-Assisted Extraction (MAE) | Ethanol | 80 | 60 min | 2.92 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the leaves of Lansium domesticum at 40-50°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
After extraction, cool the mixture and filter it through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Silica Gel Column Chromatography for Purification
-
Column Packing:
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.
-
Wash the packed column with 2-3 column volumes of the initial mobile phase.
-
-
Sample Loading (Dry Loading Method): [9]
-
Dissolve 5 g of the crude extract in a minimal amount of methanol.
-
Add approximately 10 g of silica gel to the dissolved extract.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]
-
Carefully layer this powder on top of the packed silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane ratio in a hexane:ethyl acetate mixture).[5]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is known as gradient elution.[1]
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.[1]
-
Develop the TLC plates in a suitable solvent system.
-
Visualize the spots using a visualizing agent like a vanillin-sulfuric acid solution followed by heating.[1]
-
Combine the fractions that contain the pure this compound based on their TLC profiles.
-
-
Recovery:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low extraction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biozoojournals.ro [biozoojournals.ro]
- 4. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocrick.com [biocrick.com]
- 7. Cycloartane Triterpenoids from Euphorbia Macrostegia with their Cytotoxicity against MDA-MB48 and MCF-7 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. Chromatography [chem.rochester.edu]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 21,24-Epoxycycloartane-3,25-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 21,24-Epoxycycloartane-3,25-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a cycloartanoid triterpene, a class of natural products with potential therapeutic properties, including anti-tumor activities.[1] Like many other triterpenoids, it is a lipophilic molecule with poor solubility in aqueous solutions.[2][3] This low water solubility can significantly hinder its absorption and bioavailability in biological systems, posing a major challenge for in vitro and in vivo studies, as well as for the development of pharmaceutical formulations.[4]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[5] This information is crucial for preparing stock solutions before attempting to formulate it in aqueous media.
Q3: What are the primary strategies to improve the aqueous solubility of this compound?
A3: The main approaches to enhance the aqueous solubility of poorly water-soluble compounds like this compound include:
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Co-solvency: Using a mixture of water and a water-miscible organic solvent.[6][7]
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Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) cavities to form water-soluble inclusion complexes.[3][8][9]
-
Nanoparticle Formulations: Incorporating the compound into lipid-based nanoparticles such as solid lipid nanoparticles (SLNs) or nanoemulsions to increase its surface area and dispersion in water.[10][11][12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound.
Issue 1: The compound precipitates when my organic stock solution is added to an aqueous buffer.
-
Cause: The concentration of the organic solvent in the final solution may be too low to maintain the solubility of the compound, or the final concentration of the compound may exceed its solubility limit in the aqueous-organic mixture.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try diluting your stock solution to a lower final concentration in the aqueous buffer.
-
Increase the co-solvent concentration: If your experimental design allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of potential solvent toxicity in cell-based assays.
-
Slow addition with vigorous stirring: Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This can help prevent localized high concentrations and immediate precipitation.[14]
-
Use a different co-solvent: Experiment with other water-miscible organic solvents in which the compound is soluble.[6]
-
Issue 2: The solution is cloudy or contains visible particles after attempting solubilization.
-
Cause: This indicates that the compound is not fully dissolved and exists as a suspension.
-
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down aggregates and improve dissolution.[14]
-
Heating: Gently warming the solution may increase the solubility. However, be cautious about the thermal stability of this compound.
-
Filtration: If you suspect undissolved particulate matter, you can filter the solution through a 0.22 µm filter. However, be aware that this will remove the undissolved compound and lower the effective concentration.
-
Consider alternative solubilization methods: If co-solvents are not effective, explore cyclodextrin complexation or nanoparticle formulations.
-
Issue 3: I am observing cellular toxicity in my experiments that is not related to the compound's activity.
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Cause: The organic co-solvent (e.g., DMSO) used for solubilization can be toxic to cells, especially at higher concentrations.
-
Troubleshooting Steps:
-
Determine the solvent tolerance of your cells: Run a control experiment with just the solvent at various concentrations to determine the maximum non-toxic concentration for your specific cell line.
-
Minimize the final solvent concentration: Aim to use the lowest possible concentration of the organic solvent that maintains the compound's solubility.
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Switch to a less toxic solubilization method: Cyclodextrin inclusion complexes and lipid-based nanoparticles are generally considered to have better biocompatibility and lower toxicity compared to high concentrations of organic solvents.[3][15]
-
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent System
This protocol describes a general method for solubilizing this compound using a co-solvent.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), sterile
Procedure:
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Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the vial for 30-60 seconds to facilitate dissolution. If necessary, sonicate in a water bath for 5-10 minutes. Ensure the solution is clear and free of visible particles.
-
-
Dilution into Aqueous Buffer:
-
While gently vortexing or stirring the aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final concentration.
-
Important: The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) for most cell-based assays, but this should be optimized for your specific experimental system.
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation.
-
If required for your application, sterile-filter the final solution using a 0.22 µm syringe filter.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a this compound inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the co-precipitation method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the Compound: Dissolve a known amount of this compound in a minimal amount of ethanol.
-
Prepare the Cyclodextrin Solution: In a separate container, dissolve HP-β-CD in deionized water with stirring. A 1:1 or 1:2 molar ratio of the compound to HP-β-CD is a good starting point.[16]
-
Form the Complex: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while maintaining constant stirring.
-
Precipitation and Isolation: Continue stirring for 24-48 hours at room temperature to allow for complex formation and equilibration. The inclusion complex may precipitate out of the solution.
-
Drying: The resulting solution can be freeze-dried (lyophilized) to obtain a solid powder of the inclusion complex, which can then be readily dissolved in aqueous solutions.[17]
Protocol 3: Formulation of Solid Lipid Nanoparticles (SLNs)
This protocol provides a general outline for preparing SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Heat the solid lipid to about 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
-
Nanonization:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[13]
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with the encapsulated compound.
-
Data Presentation
| Solubilization Method | Solvent/Carrier | Compound:Carrier Ratio (Molar) | Illustrative Solubility (µg/mL) | Fold Increase (Approx.) |
| Aqueous Buffer | PBS (pH 7.4) | - | < 0.1 | 1 |
| Co-solvency | 10% DMSO in PBS | - | 5 - 10 | 50 - 100 |
| 20% Ethanol in PBS | - | 2 - 5 | 20 - 50 | |
| Cyclodextrin Complexation | 5% HP-β-CD | 1:1 | 20 - 50 | 200 - 500 |
| 5% HP-β-CD | 1:2 | 50 - 100 | 500 - 1000 | |
| Nanoparticle Formulation | Solid Lipid Nanoparticles | - | > 100 | > 1000 |
Visualization of Experimental Workflow
Below is a logical workflow for a researcher troubleshooting the low solubility of this compound.
Caption: Troubleshooting workflow for overcoming the low aqueous solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloartane triterpenoid saponins from water soluble of Passiflora edulis Sims and their antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocrick.com [biocrick.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceasia.org [scienceasia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Solid Lipid Nanoparticles for Poorly Water-Soluble Drugs [jscimedcentral.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aktpublication.com [aktpublication.com]
- 14. benchchem.com [benchchem.com]
- 15. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oatext.com [oatext.com]
Stability of 21,24-Epoxycycloartane-3,25-diol in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 21,24-Epoxycycloartane-3,25-diol in various solvents and temperatures. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, desiccated.[1] Stock solutions can be prepared in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, or Acetone and should be stored at -20°C for up to several months.[1] It is advisable to prepare and use solutions on the same day. If advance preparation is necessary, ensure the stock solution is tightly sealed to prevent solvent evaporation and contamination.[1] Before use, allow the vial to warm to room temperature for at least an hour before opening.[1]
Q2: I am observing rapid degradation of my compound in solution at room temperature. What could be the cause?
A2: Rapid degradation at room temperature could be due to several factors. The inherent stability of the compound in the chosen solvent may be low. The presence of acidic or basic impurities in the solvent can catalyze degradation. Exposure to light or oxygen can also promote degradation, particularly for complex organic molecules. It is crucial to use high-purity, degassed solvents and to protect the solution from light.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: A forced degradation study is the standard approach to determine the stability of a compound under various stress conditions.[2][3][4][5] This involves subjecting the compound to conditions more severe than typical storage, such as elevated temperatures, and exposure to acidic, basic, oxidative, and photolytic conditions. The degradation of the parent compound and the formation of degradation products are then monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the compound in an aqueous buffer. | The compound has low aqueous solubility. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform a solubility test with varying co-solvent concentrations. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Adsorption of the compound to container surfaces (e.g., plastic tubes). Degradation during sample preparation or analysis. Inaccurate pipetting. | Use low-adsorption vials (e.g., silanized glass). Prepare samples immediately before analysis and keep them at a controlled low temperature. Calibrate pipettes and use proper pipetting techniques. |
| Appearance of multiple unknown peaks in the chromatogram after short-term storage. | The compound is unstable in the chosen solvent or conditions. The solvent may be contaminated. | Re-evaluate the storage solvent and temperature. Use freshly opened, high-purity solvents. If possible, analyze the sample immediately after preparation. Perform a forced degradation study to identify potential degradants. |
| Loss of compound during solvent evaporation (e.g., under nitrogen). | The compound may be volatile or co-evaporate with the solvent. | Use a gentle stream of nitrogen and avoid excessive heating. A vacuum centrifuge (e.g., SpeedVac) at a controlled temperature is a preferable alternative. |
Stability Data Summary
The following tables present hypothetical stability data for this compound to illustrate how such data would be summarized. These are for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C
| Solvent | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| DMSO | 100 | 98.5 | 98.5% |
| Ethanol | 100 | 95.2 | 95.2% |
| Acetonitrile (B52724) | 100 | 97.1 | 97.1% |
| Methanol | 100 | 92.8 | 92.8% |
| PBS (pH 7.4) with 1% DMSO | 100 | 85.4 | 85.4% |
Table 2: Hypothetical Thermal Stability of this compound in DMSO
| Temperature | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Recovery |
| 4°C | 100 | 99.8 | 99.8% |
| 25°C (Room Temp) | 100 | 97.0 | 97.0% |
| 40°C | 100 | 88.3 | 88.3% |
| 60°C | 100 | 75.1 | 75.1% |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for conducting a forced degradation study, which is essential for understanding a compound's intrinsic stability.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).[4]
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source with a specified output (e.g., ICH-compliant light source).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
References
Preventing degradation of 21,24-Epoxycycloartane-3,25-diol during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 21,24-Epoxycycloartane-3,25-diol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound are exposure to inappropriate temperatures, humidity, light, and atmospheric oxygen. The molecule's epoxy ring is susceptible to hydrolysis under acidic or basic conditions, and the diol functional groups can be prone to oxidation.
Q2: What are the recommended short-term and long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at -20°C, and protected from light. For short-term storage, room temperature (18-25°C) in a desiccator to protect from moisture is acceptable for brief periods, though refrigeration at 2-8°C is preferable.
Q3: How should I store this compound once it is dissolved in a solvent?
A3: Solutions of this compound are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, use aprotic solvents like DMSO or anhydrous ethyl acetate, store in tightly capped vials with minimal headspace at -20°C or lower, and protect from light. Avoid prolonged storage in protic solvents like methanol (B129727) or ethanol, as they can facilitate the opening of the epoxy ring.
Q4: What are the visible signs of degradation?
A4: Visual inspection may not be sufficient to detect early stages of degradation. Significant degradation might lead to a change in the color or physical state of the compound. The most reliable way to assess degradation is through analytical techniques such as HPLC, which can detect the appearance of degradation products and a decrease in the purity of the main compound.
Q5: How often should I check the purity of my stored this compound?
A5: For long-term storage, it is advisable to re-analyze the purity of the compound annually using a validated stability-indicating method, such as HPLC-CAD or HPLC-MS. If the compound is part of a reference standard collection, more frequent checks (e.g., every 6 months) may be warranted.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of the stock compound. 2. Assess the purity of the compound using HPLC. 3. Prepare fresh solutions from a new or validated stock for subsequent experiments. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation has occurred. The new peaks likely correspond to degradation products. | 1. Identify the degradation products if possible using LC-MS. 2. Review storage conditions (temperature, light, humidity) and solvent used for solutions. 3. Discard the degraded stock and obtain a fresh batch of the compound. |
| Inconsistent experimental results. | Partial degradation of the compound leading to variable concentrations of the active molecule. | 1. Implement a routine quality control check of the compound's purity before starting a new set of experiments. 2. Ensure that solutions are prepared consistently and used within a defined period. |
Potential Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation: the epoxy ring and the hydroxyl groups.
Figure 1. Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for distinguishing the intact compound from its degradation products.
-
Column Selection : A C18 or C30 column is recommended for the separation of triterpenoids.
-
Mobile Phase : A gradient elution with acetonitrile (B52724) and water or methanol and water is a good starting point.
-
Detection : As triterpenoids lack a strong chromophore, Charged Aerosol Detection (CAD) is a suitable universal detection method. Alternatively, derivatization to introduce a UV-active or fluorescent moiety can be employed if CAD is unavailable. Mass Spectrometry (MS) can be used for peak identification and confirmation.
-
Method Validation : The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and pathways.[1][2][3][4]
-
Preparation : Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions :
-
Acid Hydrolysis : Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis : Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation : Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation : Store the solid compound at 80°C for 48 hours.
-
Photostability : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis : After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
The workflow for a forced degradation study is illustrated below.
Figure 2. Experimental workflow for a forced degradation study.
Stability Data Summary
The following tables present a template for summarizing stability data. Researchers should populate these tables with their own experimental data.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) by HPLC | Appearance of Degradants (%) |
| -20°C, Dark | 0 | 99.5 | < 0.1 |
| 6 | User Data | User Data | |
| 12 | User Data | User Data | |
| 2-8°C, Dark | 0 | 99.5 | < 0.1 |
| 6 | User Data | User Data | |
| 12 | User Data | User Data | |
| 25°C/60% RH, Dark | 0 | 99.5 | < 0.1 |
| 3 | User Data | User Data | |
| 6 | User Data | User Data |
Table 2: Stability of this compound in Solution (1 mg/mL) at -20°C
| Solvent | Time (Days) | Purity (%) by HPLC | Appearance of Degradants (%) |
| DMSO | 0 | 99.5 | < 0.1 |
| 7 | User Data | User Data | |
| 30 | User Data | User Data | |
| Anhydrous Ethanol | 0 | 99.5 | < 0.1 |
| 7 | User Data | User Data | |
| 30 | User Data | User Data |
References
Troubleshooting co-elution issues in HPLC purification of 21,24-Epoxycycloartane-3,25-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of 21,24-Epoxycycloartane-3,25-diol. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during the purification of this cycloartane-type triterpenoid (B12794562).
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound relevant to HPLC purification?
This compound is a cycloartanoid triterpene with the chemical formula C₃₀H₅₀O₃.[1] It is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its triterpenoid structure suggests that it is a relatively non-polar compound, making it suitable for reverse-phase HPLC.
Q2: What are the most common causes of co-elution when purifying this compound?
Co-elution issues are common when purifying natural products. For this compound, co-elution is likely to occur with:
-
Structural Isomers and Epimers: Cycloartane triterpenoids often exist as complex mixtures of isomers, including epimers at various chiral centers (e.g., C-24), which have very similar polarities and chromatographic behavior.[2][3]
-
Related Triterpenoids: Extracts from natural sources may contain other structurally similar cycloartane-type triterpenoids or their glycosides.[2][3][4]
-
Degradation Products: The compound may degrade during extraction or storage, leading to impurities with similar retention times.
Q3: What type of HPLC column is most suitable for the purification of this compound?
Reverse-phase columns, particularly C18 and C30, are well-suited for the separation of triterpenoids.[5]
-
C18 (Octadecylsilyl) columns are a good starting point for method development due to their versatility.
-
C30 columns can offer enhanced shape selectivity for structurally similar, hydrophobic molecules like triterpenoids, potentially resolving closely eluting isomers.[5]
For compounds that are not well-retained on C18, alternative stationary phases like Phenyl-Hexyl or polar-embedded phases can provide different selectivity.
Q4: How can I detect co-eluting peaks if my chromatogram shows a single, symmetrical peak?
A symmetrical peak does not guarantee purity. To detect co-elution:
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not homogenous, it indicates the presence of co-eluting impurities.
-
Mass Spectrometry (MS) Detector: An MS detector can identify different mass-to-charge ratios (m/z) across a single chromatographic peak, definitively revealing co-eluting species, even if they are isomers with the same molecular weight.
Troubleshooting Guide: Co-elution Issues
This guide addresses common co-elution problems encountered during the HPLC purification of this compound.
Problem 1: A shoulder is observed on the main peak of this compound.
A peak shoulder is a clear indication of a co-eluting impurity.
Initial Assessment Workflow
Caption: Initial assessment workflow for a peak shoulder.
Troubleshooting Steps & Experimental Protocols:
-
Modify the Mobile Phase Composition:
-
Change the Organic Modifier: If using acetonitrile, switch to methanol (B129727), or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.
-
Adjust the Solvent Strength: Decrease the percentage of the organic solvent in the mobile phase to increase retention and potentially improve separation. A good starting point is to aim for a capacity factor (k') between 2 and 10.
-
Introduce an Additive: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and selectivity, especially if there are ionizable impurities.
Protocol: Mobile Phase Modification
-
Prepare the initial mobile phase (e.g., 85:15 Methanol:Water).
-
Prepare a new mobile phase with a different organic modifier (e.g., 85:15 Acetonitrile:Water).
-
Prepare a series of mobile phases with varying organic solvent concentrations (e.g., 80:20, 90:10 Methanol:Water).
-
Prepare a mobile phase with an acidic additive (e.g., 85:15 Methanol:Water with 0.1% Formic Acid).
-
Inject the sample with each new mobile phase and compare the chromatograms for improved resolution.
-
-
Change the Stationary Phase (Column):
-
If a C18 column is being used, switching to a C30 column may provide better resolution for the hydrophobic and structurally similar triterpenoids.
-
A Phenyl-Hexyl column can offer different selectivity through π-π interactions.
-
-
Adjust the Column Temperature:
-
Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[6][7][8] However, it can also decrease retention time.[6]
-
Conversely, decreasing the temperature can increase retention and may improve the separation of some isomers.
-
Experiment with a temperature range of 25°C to 40°C.
Protocol: Temperature Optimization
-
Set the column oven to an initial temperature (e.g., 30°C) and allow the system to equilibrate.
-
Inject the sample and record the chromatogram.
-
Increase the temperature in increments of 5°C (e.g., to 35°C and then 40°C), allowing for equilibration at each step.
-
Inject the sample at each temperature and evaluate the resolution.
-
Problem 2: The main peak is broad or tailing, suggesting a hidden co-eluting impurity.
Peak broadening and tailing can be caused by co-elution, but also by other factors such as secondary interactions with the stationary phase or column degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for broad or tailing peaks.
Troubleshooting Steps & Experimental Protocols:
-
Rule out System and Column Issues:
-
Ensure the column is not old or contaminated. If in doubt, replace it with a new one.
-
Use freshly prepared, filtered, and degassed mobile phase.
-
Check for and eliminate any extra-column volume (e.g., excessive tubing length).
-
-
Optimize Mobile Phase pH:
-
For triterpenoids, which can have acidic or basic functionalities, the mobile phase pH can significantly impact peak shape.
-
The addition of 0.1% formic acid or acetic acid can suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.
-
-
Employ Gradient Elution:
-
If using an isocratic method, a shallow gradient can help to sharpen peaks and improve the resolution of closely eluting compounds.
Protocol: Gradient Elution Development
-
Start with a high aqueous content (e.g., 40% methanol in water) and ramp up to a high organic content (e.g., 100% methanol) over 20-30 minutes.
-
Observe the elution time of the target compound and any impurities.
-
Based on the initial gradient, design a more focused gradient that is shallower around the elution time of the target compound to improve resolution.
-
Data Summary: Recommended Starting HPLC Conditions
The following table provides recommended starting parameters for the HPLC purification of this compound, based on methods for similar triterpenoids.
| Parameter | Recommendation 1 (General Purpose) | Recommendation 2 (High Resolution) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C30 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile | Methanol |
| Gradient | 80-100% B over 20 min | 85-95% B over 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Detection | UV at 205-210 nm, DAD, or MS | UV at 205-210 nm, DAD, or MS |
| Injection Vol. | 10-20 µL | 10-20 µL |
| Sample Prep. | Dissolve in mobile phase or Methanol | Dissolve in mobile phase or Methanol |
References
- 1. biocrick.com [biocrick.com]
- 2. [Cycloartane triterpenes and glycosides from Cimicifuga acerina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cycloartane Triterpenes from the Aerial Parts of Actaea racemosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
Technical Support Center: Analysis of 21,24-Epoxycycloartane-3,25-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 21,24-Epoxycycloartane-3,25-diol. The information provided here will aid in the interpretation of complex mass spectra and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and formula of this compound?
A1: The chemical formula for this compound is C30H50O3.[1] The expected monoisotopic mass is approximately 458.37 g/mol . This information is critical for identifying the molecular ion peak in your mass spectrum.
Q2: What are the most common adduct ions I should look for in the ESI mass spectrum of this compound?
A2: In positive ion mode Electrospray Ionization (ESI), you can expect to see protonated molecules [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+, especially if there are trace amounts of these salts in your sample or mobile phase. In negative ion mode, the deprotonated molecule [M-H]- is expected.
Q3: I am not seeing the expected molecular ion peak. What could be the reason?
A3: Several factors could lead to a missing or low-intensity molecular ion peak:
-
In-source fragmentation: The compound might be fragmenting in the ion source before detection. This is more common with harder ionization techniques like Electron Ionization (EI) but can also occur in ESI if the source conditions are too harsh.
-
Ion suppression: Other components in your sample matrix may be interfering with the ionization of your target analyte.
-
Incorrect instrument settings: The mass spectrometer may not be properly calibrated or tuned for the mass range of interest.
-
Sample degradation: The compound may have degraded prior to analysis.
Q4: My mass spectrum is very complex with many peaks. How can I begin to interpret it?
A4: Interpreting a complex spectrum for a cycloartane (B1207475) triterpenoid (B12794562) involves a systematic approach:
-
Identify the molecular ion peak (or adducts): This will give you the molecular weight of the compound.
-
Look for characteristic neutral losses: For this diol, expect losses of water (H2O, 18 Da) and potentially a methyl group (CH3, 15 Da).
-
Identify fragments from the cycloartane core: Cleavage of the cycloartane skeleton often results in characteristic fragment ions.
-
Consider the side chain fragmentation: The epoxy and hydroxyl groups on the side chain will direct specific fragmentation pathways.
-
Compare with literature data: If available, compare your spectrum with those of similar cycloartane triterpenoids.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Signal Intensity | Low sample concentration. | Concentrate the sample. |
| Inefficient ionization. | Optimize ion source parameters (e.g., temperature, voltages). Try a different ionization technique (e.g., APCI if ESI is not working well). | |
| Ion suppression. | Improve sample cleanup to remove interfering matrix components. Adjust chromatography to separate the analyte from interfering compounds. | |
| Mass Inaccuracy | Instrument not calibrated. | Calibrate the mass spectrometer using a known standard. |
| Fluctuations in instrument conditions. | Ensure the instrument has had sufficient time to stabilize. | |
| Complex/Uninterpretable Spectrum | In-source fragmentation. | Use a softer ionization method or reduce the energy in the ion source. |
| Presence of impurities. | Purify the sample using techniques like HPLC or column chromatography. | |
| Isomeric interference. | Use high-resolution mass spectrometry to differentiate between isomers if they have different elemental compositions. Tandem MS (MS/MS) can also help to distinguish isomers based on their fragmentation patterns. | |
| Non-reproducible Results | Inconsistent sample preparation. | Follow a standardized and validated sample preparation protocol. |
| Instrument instability. | Perform regular maintenance and performance checks on the mass spectrometer. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Dissolution: Dissolve a known amount of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of approximately 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: ESI in positive and negative ion modes.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan mode to detect the molecular ion and MS/MS (tandem MS) mode to obtain fragmentation data for structural elucidation.
Predicted Mass Spectral Fragmentation
| m/z (Proposed) | Proposed Ion Formula | Description of Loss |
| 458 | C30H50O3 | Molecular Ion (M+) |
| 441 | C30H49O2 | [M-OH]+ |
| 440 | C30H48O2 | [M-H2O]+• |
| 425 | C29H45O2 | [M-H2O-CH3]+ |
| 422 | C30H46O | [M-2H2O]+• |
| Side Chain Fragments | Cleavage of the C17-C20 bond and subsequent fragmentations of the side chain are expected. | |
| Cycloartane Core Fragments | Retro-Diels-Alder and other cleavages of the ring system. |
Visualizations
Caption: Proposed EI Fragmentation Pathway.
Caption: LC-MS Experimental Workflow.
Caption: Potential Anti-Tumor Signaling Pathways.[2]
References
Strategies to enhance the bioavailability of 21,24-Epoxycycloartane-3,25-diol in cell-based assays
Welcome to the technical support center for 21,24-Epoxycycloartane-3,25-diol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound in cell-based assays. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low or inconsistent activity with this compound in my cell-based assay. What could be the problem?
A1: Low or inconsistent results with this compound are often linked to its poor aqueous solubility.[1][2][3] This compound is a lipophilic triterpenoid (B12794562), which tends to have limited solubility in aqueous cell culture media.[4] When the compound precipitates out of the solution, its effective concentration available to the cells is reduced and becomes inconsistent, leading to underestimated activity, high variability in data, and inaccurate dose-response curves.[1][2]
Q2: How should I prepare stock and working solutions of this compound to maximize its solubility?
A2: Proper preparation of stock and working solutions is critical. This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform (B151607), Dichloromethane, Ethyl Acetate, and Acetone.[5] For cell-based assays, DMSO is the most common choice for a stock solution.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle warming.[6] Store this stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[6]
-
Working Solution: Prepare fresh working solutions for each experiment by diluting the DMSO stock directly into your cell culture medium.[2][6] It is crucial to ensure that the final concentration of DMSO in the assay wells is not toxic to your specific cell line, typically below 0.5%.[6] Always add the diluted compound solution to the cells quickly after preparation to minimize precipitation.
Q3: The compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation in the aqueous medium is a common issue for hydrophobic compounds.[7] If simple dilution from a DMSO stock is problematic, you may need to employ more advanced formulation strategies to enhance and maintain solubility. These strategies include using co-solvents, cyclodextrins, or lipid-based delivery systems.[8][9] It is also beneficial to determine the kinetic and thermodynamic solubility of the compound in your specific assay medium to understand its solubility limits.
Q4: What are cyclodextrins and how can they improve the bioavailability of my compound?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[10][11] They can encapsulate poorly soluble drug molecules, like this compound, forming a "guest-host" inclusion complex.[12] This complex has significantly improved water solubility and stability, which can enhance the compound's delivery to cells in an aqueous environment.[10][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture due to its high water solubility and low toxicity.[13]
Q5: Can I use lipid-based or nanoparticle formulations for my in vitro experiments?
A5: Yes, these are excellent strategies for enhancing the bioavailability of lipophilic compounds.
-
Lipid-Based Delivery Systems (LBDDS): These formulations, such as liposomes or self-emulsifying drug delivery systems (SEDDS), encapsulate the hydrophobic compound within a lipid carrier.[14][15][16] This not only improves solubility in aqueous media but can also facilitate cellular uptake.[17][18]
-
Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer scale increases its surface-area-to-volume ratio, which can significantly improve its dissolution rate and saturation solubility.[8] Triterpenoids have been successfully formulated into nanoparticles, leading to improved bioavailability and enhanced therapeutic effects in in vitro models.[19][20]
Q6: Are there any general best practices for handling poorly soluble compounds in cell-based assays?
A6: Absolutely. Adhering to best practices can significantly improve the quality and reproducibility of your data.[1]
-
Solubility Screening: Before starting, screen the compound's solubility in various solvents and in the final assay buffer.[2]
-
DMSO Control: Always include a vehicle control in your experiments with the same final concentration of DMSO (or other solvent) as your test conditions.[6]
-
Fresh Preparations: Always prepare working solutions fresh from a concentrated stock immediately before use.[6]
-
Mixing: When diluting from a DMSO stock, add the stock solution to the aqueous buffer (not the other way around) and mix vigorously and immediately to minimize precipitation.
-
Observation: Visually inspect your assay plates under a microscope for any signs of compound precipitation.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| No Dose-Response Curve | Compound has precipitated out of solution; the effective concentration is far below the intended concentration. | 1. Visually inspect wells for precipitate. 2. Lower the highest concentration tested. 3. Implement a solubility enhancement strategy (see Protocols 2 & 3). |
| High Variability Between Replicates | Inconsistent precipitation of the compound across different wells.[1][2] | 1. Ensure homogenous mixing when preparing working solutions. 2. Use a solubilizing agent like HP-β-CD to maintain the compound in solution (Protocol 2). 3. Prepare a single batch of working solution for all replicate wells. |
| Cell Death in Vehicle Control Wells | The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity. | 1. Determine the maximum tolerable DMSO concentration for your cell line (typically <0.5%). 2. Ensure the final DMSO concentration is consistent across all wells, including controls. |
| Activity Decreases Over Time | The compound is unstable or is slowly precipitating from the medium during a long incubation period. | 1. Prepare fresh compound dilutions for each time point if possible. 2. Use a stabilizing formulation like cyclodextrins or liposomes to protect the compound and keep it solubilized.[18] |
| Visible Precipitate in Wells | The compound's solubility limit in the cell culture medium has been exceeded. | 1. Reduce the final concentration of the compound. 2. Increase the percentage of serum in the medium if the assay allows, as proteins can help solubilize hydrophobic compounds. 3. Use a solubility enhancement technique (see Protocols 2 & 3). |
Experimental Protocols
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C or use a brief sonication step to ensure the compound is completely dissolved.[6] Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C.
-
Use: For experiments, thaw a single aliquot. Prepare serial dilutions in 100% DMSO first. Then, dilute these serial dilutions into pre-warmed cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration remains below 0.5%. Mix immediately and add to cells.
Protocol 2: Enhancing Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a drug-cyclodextrin inclusion complex to enhance aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS). Gentle warming may be required to fully dissolve the HP-β-CD.
-
Prepare Compound Stock: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol (B145695) or DMSO (e.g., 40-50 mM).
-
Form the Complex: While vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise. The molar ratio of compound to cyclodextrin (B1172386) is typically between 1:1 and 1:2, but may require optimization.
-
Equilibration: Allow the mixture to equilibrate for 1-2 hours at room temperature or overnight at 4°C with constant stirring to ensure maximum complexation.
-
Sterilization & Use: Sterilize the final complex solution by filtering through a 0.22 µm syringe filter. This aqueous stock can now be directly diluted into your cell culture medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Protocol 3: Preparation of a Simple Lipid-Based Formulation (Thin-Film Hydration for Liposomes)
This method creates small unilamellar vesicles (SUVs) that can encapsulate the compound.
-
Lipid Mixture: In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., phosphatidylcholine and cholesterol in a 4:1 molar ratio) in an organic solvent like chloroform or a chloroform:methanol mixture.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will create a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS or cell culture medium) and vortexing or sonicating the flask. This process causes the lipids to self-assemble into liposomes, encapsulating the drug.
-
Sizing: To obtain a uniform size distribution, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Use: The resulting liposomal suspension containing the encapsulated compound can be added to the cell culture. A control with "empty" liposomes (prepared without the compound) should be included in the experiment.
Visualizations
Caption: Decision workflow for troubleshooting low bioavailability.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: Enhanced cellular uptake via a lipid-based carrier system.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Enhancing the Bioavailability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. researchgate.net [researchgate.net]
- 14. Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 16. Enhancing bioavailability of poorly soluble drugs via self-emulsifying systems. [wisdomlib.org]
- 17. Lipid-Based Drug Delivery Systems for Diseases Managements [mdpi.com]
- 18. The future of lipid-based drug delivery systems | CAS [cas.org]
- 19. Nanoencapsulation of natural triterpenoid celastrol for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 21,24-Epoxycycloartane-3,25-diol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are cycloartane (B1207475) triterpenoids, a class of compounds known for their complex structures and diverse biological activities. This guide provides a detailed comparison of the structure-activity relationships (SAR) of 21,24-Epoxycycloartane-3,25-diol and its analogs, focusing on their cytotoxic effects against various cancer cell lines. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways, this document aims to serve as a valuable resource for the scientific community engaged in cancer research and drug discovery.
Comparative Cytotoxicity of Cycloartane Triterpenoids
The cytotoxic efficacy of this compound and its analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. These data highlight the influence of structural modifications on the anticancer activity of this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference(s) |
| This compound | Not specified | Active | [1][2] |
| (16β,24R)-16,24-epoxy-cycloartan-2(1H)-ylidene acetate (B1210297) | PC-3 | 11.2 ± 0.9 | [3][4] |
| HCT-15 | 13.4 ± 1.1 | [3][4] | |
| 3β,16β-Dihydroxy-cycloartan-24-one | PC-3 | 15.8 ± 1.2 | [3] |
| HCT-15 | 18.2 ± 1.5 | [3] | |
| Cycloart-25-ene-3β, 24-diol | MDA-MB-468 | >100 | |
| MCF-7 | >100 | ||
| Cycloart-23(Z)-ene-3β, 25-diol | MDA-MB-468 | 10.8 | |
| MCF-7 | 5.4 | ||
| Cycloart-23(E)-ene-3β, 25-diol | MDA-MB-468 | 2.05 | |
| MCF-7 | 8.7 | ||
| 24-methylene-cycloart-3β-ol | MDA-MB-468 | 25.1 | |
| MCF-7 | 32.5 | ||
| Argentatin H | A549 | 23.5 ± 1.8 | [5] |
| PC-3 | 28.9 ± 2.5 | [5] | |
| 16-Deoxy-3-oxoargentatin B | A549 | 19.7 ± 1.5 | [5] |
| PC-3 | 21.3 ± 2.1 | [5] |
Structure-Activity Relationship Insights
The analysis of the cytotoxic data reveals several key structural features that influence the anticancer activity of cycloartane triterpenoids:
-
The 21,24-Epoxy Ring: The presence of the oxepane (B1206615) ring between C-21 and C-24 appears to be a crucial determinant of cytotoxicity. Analogs where this ring is opened, such as 3β,16β-Dihydroxy-cycloartan-24-one, still exhibit activity, suggesting that other structural features also contribute significantly. However, the intact epoxy ring in compounds like (16β,24R)-16,24-epoxy-cycloartan-2(1H)-ylidene acetate is associated with potent cytotoxicity.[3][4]
-
Substituents on the Cycloartane Core: Modifications on the A-ring of the cycloartane skeleton can modulate activity. For instance, the introduction of a double bond and an acetate group in (16β,24R)-16,24-epoxy-cycloartan-2(1H)-ylidene acetate results in significant cytotoxicity.[3][4]
-
Side Chain Unsaturation and Hydroxylation: The position of double bonds and hydroxyl groups in the side chain plays a critical role. For example, cycloart-23(E)-ene-3β, 25-diol is more active than its (Z)-isomer against the MDA-MB-468 cell line, highlighting the importance of stereochemistry in the side chain. The presence and position of hydroxyl groups also influence the activity, as seen in the varying IC50 values of the different diol and triol analogs.
-
Oxidation State at C-3: The oxidation of the C-3 hydroxyl group to a ketone can impact cytotoxicity, as observed in some analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their effects.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways of Cycloartane-Induced Apoptosis
Cycloartane triterpenoids exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. Two major signaling pathways have been implicated in this process: the p53-dependent mitochondrial pathway and the endoplasmic reticulum (ER) stress-mediated pathway.
p53-Dependent Mitochondrial Apoptosis
Several cycloartane triterpenoids have been shown to activate the tumor suppressor protein p53.[6][7] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, which are the executioners of apoptosis.[8][9][10]
Caption: p53-Dependent Mitochondrial Apoptosis Pathway.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
Another mechanism by which cycloartane triterpenoids can induce apoptosis is through the induction of ER stress.[1] The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR). Prolonged or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response. This involves the activation of pro-apoptotic transcription factors like CHOP, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial-mediated apoptosis. Additionally, ER stress can lead to the activation of caspase-12, which can directly activate downstream executioner caspases.[11][12][13]
Caption: ER Stress-Mediated Apoptosis Pathway.
Conclusion
This compound and its analogs represent a promising class of natural products with significant anticancer potential. The structure-activity relationship studies highlight the critical role of the epoxy ring, as well as the nature and position of substituents on the cycloartane skeleton and its side chain, in determining their cytotoxic efficacy. The induction of apoptosis through the p53-dependent mitochondrial pathway and the ER stress-mediated pathway underscores the multifaceted mechanisms by which these compounds exert their anticancer effects. Further investigation into the synthesis of novel analogs with optimized structural features and a deeper understanding of their molecular targets will be instrumental in the development of these compounds as next-generation cancer therapeutics. This guide provides a foundational understanding for researchers to build upon in their pursuit of more effective and selective anticancer drugs.
References
- 1. Dissecting the ER stress-induced Apoptotic Pathway [escholarship.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of Cycloartan-16β-ol from 16β 24R-Epoxy-Cycloartane and Their Cytotoxicity Evaluation Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cycloartane triterpenoids from Cimicifuga yunnanensis induce apoptosis of breast cancer cells (MCF7) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ARTS of p53-dependent mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ARTS of p53-dependent mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. us.pronuvia.com [us.pronuvia.com]
- 11. Endoplasmic reticulum stress-mediated apoptosis signal pathway is involved in sepsis-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. papalab.ucsf.edu [papalab.ucsf.edu]
- 13. researchgate.net [researchgate.net]
Cross-validation of 21,24-Epoxycycloartane-3,25-diol's bioactivity in different cancer cell lines
For Immediate Release
[City, State] – The quest for novel anti-cancer agents has led researchers to explore a diverse range of natural compounds. Among these, cycloartane (B1207475) triterpenoids, a class of complex organic molecules found in various plants, have shown promising bioactivity. This guide provides a comparative analysis of the anti-cancer properties of 21,24-Epoxycycloartane-3,25-diol and its structurally related analogs, offering insights for researchers, scientists, and drug development professionals.
While direct and extensive experimental data on the bioactivity of this compound across a wide array of cancer cell lines remains limited in publicly available literature, studies on closely related cycloartane triterpenoids provide valuable comparative benchmarks. This guide synthesizes the available information to offer a clearer perspective on the potential of this class of compounds.
Comparative Bioactivity of Cycloartane Triterpenoids
The anti-proliferative effects of various cycloartane triterpenoids have been evaluated in several cancer cell lines. Although specific IC50 values for this compound are not widely reported, data for analogous compounds, such as Cycloartane-3,24,25-triol, offer a glimpse into the potential efficacy of this structural scaffold.
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Cycloartane-3,24,25-triol | PC-3 (Prostate) | 2.226 ± 0.28 | [1][2] |
| Cycloartane-3,24,25-triol | DU145 (Prostate) | 1.67 ± 0.18 | [1][2] |
| (16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetate | PC-3 (Prostate) | High Cytotoxicity | [3][4] |
| (16β,24R)-(16,24-epoxy-cycloartan-2(1H)-ylidene) acetate | HCT-15 (Colon) | High Cytotoxicity | [3][4] |
| 3β,16β-Dihydroxy-cycloartan-24-one | Various Cancer Cell Lines | High Cytotoxicity* | [3] |
| Kokosanolide G (a tetranortriterpenoid from Lansium domesticum) | MCF-7 (Breast) | 18.41 µg/mL | [5] |
| Kokosanolide E (an onoceranoid triterpene from Lansium domesticum) | MCF-7 (Breast) | 45.90 µg/mL | [5] |
Specific IC50 values were not provided in the source material, but the compounds were reported to have high cytotoxic activity.
Experimental Protocols
The following are generalized experimental protocols based on methodologies reported in studies of similar cycloartane triterpenoids. These can serve as a reference for designing cross-validation studies for this compound.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., PC-3, DU145, HCT-15, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
References
- 1. Cycloartane-3,24,25-triol inhibits MRCKα kinase and demonstrates promising anti prostate cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Cycloartan-16β-ol from 16β 24R-Epoxy-Cycloartane and Their Cytotoxicity Evaluation Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Triterpenoids from Lansium domesticum Corr. cv kokossan and Their Cytotoxic Activity [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative analysis of extraction methods for 21,24-Epoxycycloartane-3,25-diol
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of extraction methods for 21,24-Epoxycycloartane-3,25-diol and related cycloartane (B1207475) triterpenoids. This guide provides an objective comparison of various extraction techniques, supported by available experimental data for similar compounds, and includes detailed experimental protocols and visualizations to aid in methodological selection and implementation.
Comparative Analysis of Extraction Methods for Cycloartane Titerpenoids
Cycloartane triterpenoids, including this compound, are a class of bioactive compounds with significant therapeutic potential. The efficient extraction of these compounds from plant matrices is a critical first step in their study and development. This guide compares common extraction methodologies, providing a summary of their performance based on data from related cycloartane triterpenoids found in plant families such as Meliaceae, Cimicifuga, and Actaea.
Data Summary of Extraction Methods
The selection of an appropriate extraction method depends on various factors, including the desired yield, purity, cost, and environmental impact. Below is a comparative table summarizing the performance of different extraction techniques based on studies of cycloartane triterpenoids.
| Extraction Method | Typical Solvent(s) | Temperature (°C) | Pressure (bar) | Extraction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol, Chloroform | Room Temperature | Ambient | 24-72 hours | Low to Moderate | Low | Simple, low cost | Time-consuming, large solvent volume, lower efficiency |
| Soxhlet Extraction | n-Hexane, Dichloromethane, Ethyl Acetate, Ethanol | Boiling point of solvent | Ambient | 6-24 hours | High | Moderate | High extraction efficiency for non-polar compounds | Time-consuming, large solvent volume, thermal degradation risk |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 30-70 | Ambient | 30-60 minutes | High | Moderate to High | Fast, reduced solvent consumption, improved efficiency | Equipment cost, potential for radical formation |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 40-80 | Ambient | 5-15 minutes | High | Moderate to High | Very fast, reduced solvent consumption, high efficiency | Equipment cost, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., Ethanol) | 40-80 | 100-400 | 1-4 hours | Moderate to High | High | Green solvent, high selectivity, tunable | High initial investment, requires technical expertise |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized from various studies on triterpenoid (B12794562) extraction and can be adapted for this compound.
Maceration
Maceration is a simple and widely used technique for the extraction of phytochemicals.
Protocol:
-
Air-dry and powder the plant material (e.g., leaves, rhizomes).
-
Weigh a specific amount of the powdered material and place it in a sealed container.
-
Add the extraction solvent (e.g., 95% ethanol) at a specified solid-to-liquid ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand at room temperature for a defined period (e.g., 48 hours), with occasional agitation.
-
Filter the mixture to separate the extract from the solid residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that provides a high yield for many compounds.
Protocol:
-
Place a known quantity of the dried and powdered plant material in a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the appropriate solvent (e.g., dichloromethane).
-
Heat the solvent to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser.
-
The condensed solvent drips into the thimble containing the plant material, initiating the extraction.
-
Once the liquid level in the main chamber reaches the top of a siphon tube, the extract is siphoned back into the distillation flask.
-
This cycle is repeated for a set duration (e.g., 8 hours).
-
After extraction, the solvent is evaporated to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to enhance the extraction process, leading to shorter extraction times and higher yields.[1][2][3][4]
Protocol:
-
Mix the powdered plant material with the extraction solvent in a flask.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Set the desired extraction parameters: temperature (e.g., 50°C), ultrasonic power (e.g., 240 W), and time (e.g., 50 min).[1]
-
After the extraction period, filter the mixture.
-
Concentrate the resulting extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]
Protocol:
-
Place the powdered plant material and the extraction solvent in a microwave-safe extraction vessel.[2]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 80°C), power (e.g., 600 W), and time (e.g., 5 min).[2]
-
After extraction, allow the vessel to cool before opening.
-
Filter the extract and concentrate it to obtain the crude product.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically CO2, as the extraction solvent, offering a green and highly selective alternative.[5][6][7][8]
Protocol:
-
Load the ground plant material into the extraction vessel.
-
Pump CO2 into the system and bring it to supercritical conditions by controlling the temperature and pressure (e.g., 60°C and 300 bar).
-
Introduce a co-solvent (e.g., ethanol) if necessary to enhance the solubility of the target compounds.
-
The supercritical fluid passes through the plant material, extracting the desired compounds.
-
The extract-laden fluid is then depressurized in a separator, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
The CO2 can be recycled for further extractions.
Visualizations
General Workflow for Extraction and Isolation
The following diagram illustrates a general workflow for the extraction and subsequent isolation of cycloartane triterpenoids from a plant source.
Caption: General workflow for the extraction and isolation of this compound.
Comparative Logic for Method Selection
The choice of an extraction method is a critical decision that impacts the overall efficiency and success of isolating the target compound. The following diagram outlines the logical considerations for selecting an appropriate extraction method.
Caption: Decision tree for selecting an appropriate extraction method for cycloartane triterpenoids.
References
- 1. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.huit.edu.vn [journal.huit.edu.vn]
- 5. Extraction of Added-Value Triterpenoids from Acacia dealbata Leaves Using Supercritical Fluid Extraction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
A Head-to-Head Comparison of Analytical Techniques for the Quantification of 21,24-Epoxycycloartane-3,25-diol
Physicochemical Properties of 21,24-Epoxycycloartane-3,25-diol
Understanding the physicochemical properties of the target analyte is fundamental to selecting an appropriate analytical technique.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₃ | [1] |
| Molecular Weight | 458.73 g/mol | [1] |
| Appearance | Powder | [1][2] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
A key structural feature of this compound is the absence of a significant chromophore, which limits the utility of UV-Vis based detection methods. This necessitates the use of universal detectors or mass spectrometry for sensitive quantification.
Comparative Analysis of Analytical Techniques
The following sections detail the most promising analytical techniques for the quantification of this compound, including High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Proton Nuclear Magnetic Resonance (q¹H-NMR).
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of each technique. The data is extrapolated from studies on similar triterpenoid (B12794562) compounds and serves as a benchmark for method development and validation.
| Parameter | HPLC-CAD | LC-MS/MS | q¹H-NMR |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~1-5 ng on-column | ~0.1-1 ng/mL | ~1-5 µg/mL |
| Limit of Quantification (LOQ) | ~2-10 ng on-column | ~0.5-5 ng/mL | ~5-20 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 5% | < 15% | < 3% |
| Selectivity | Moderate | High | High |
| Throughput | High | High | Low |
| Cost | Moderate | High | Moderate |
| Reference Standard | Required | Required | Not strictly required (can use a universal internal standard) |
Experimental Protocols
Detailed methodologies for sample preparation and analysis for each technique are provided below. These protocols are generalized and should be optimized for the specific sample matrix and instrumentation.
Sample Preparation: A Generalized Approach
A typical extraction procedure for cycloartane (B1207475) triterpenoids from a plant matrix involves the following steps:
-
Drying and Grinding: The plant material is dried to a constant weight and then ground into a fine powder to maximize the surface area for extraction.
-
Extraction: The powdered material is extracted using an appropriate organic solvent such as methanol (B129727), ethanol, or a mixture of chloroform and methanol, often with the aid of ultrasonication or Soxhlet extraction.
-
Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure to yield a crude extract.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a silica (B1680970) gel or C18 cartridge may be employed to remove interfering substances.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a robust technique for the quantification of non-volatile and semi-volatile compounds that lack a UV chromophore.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a charged aerosol detector.
-
Chromatographic Conditions:
-
Column: A C18 or a specialized C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is recommended for good resolution of triterpenoids.[3]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water or methanol and water is commonly used.[3]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 10 - 20 µL.
-
-
CAD Settings:
-
Nebulizer Temperature: 30 - 40 °C.
-
Evaporation Temperature: 50 - 60 °C.
-
Gas Pressure: 35 - 50 psi.
-
-
Quantification: A calibration curve is constructed by plotting the peak area of this compound against a series of known concentrations of a certified reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a tandem mass spectrometer (MS/MS), offers high sensitivity and selectivity, making it ideal for analyzing complex samples and trace amounts of the analyte.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 35 - 45 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive ion mode is generally suitable for cycloartane triterpenoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification in tandem MS, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4][5]
-
-
Quantification: Quantification is achieved by comparing the peak area ratio of the analyte to an internal standard against a calibration curve prepared with reference standards.
Quantitative ¹H-NMR (q¹H-NMR)
q¹H-NMR is a powerful technique for the quantification of compounds without the need for an identical reference standard, relying on the integration of specific proton signals relative to a known amount of an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-sensitivity probe.
-
Sample Preparation:
-
An accurately weighed amount of the sample extract is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
A precise amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is added. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5-7 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans are acquired to achieve a good signal-to-noise ratio.
-
-
Quantification: The concentration of this compound is calculated based on the ratio of the integral of a characteristic proton signal (e.g., the cyclopropane (B1198618) protons) to the integral of a known proton signal from the internal standard.[6]
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Experimental workflow for HPLC-CAD analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for q¹H-NMR analysis.
References
- 1. biocrick.com [biocrick.com]
- 2. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol, CasNo.125305-73-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR based quantitation of cycloartane triterpenes in black cohosh extracts - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cycloartane Triterpenoids and Standard Chemotherapeutics in Preclinical Cancer Models
A detailed guide for researchers and drug development professionals on the in vivo potential of cycloartane (B1207475) triterpenoids, with a contextual comparison to established chemotherapeutic agents.
While direct in vivo efficacy data for 21,24-Epoxycycloartane-3,25-diol in cancer models is not currently available in peer-reviewed literature, this guide provides a comparative overview of closely related cycloartane triterpenoids against the known chemotherapeutic agents, doxorubicin (B1662922) and cisplatin. This comparison aims to offer a contextual understanding of the potential of this class of natural compounds in oncology research.
Overview of Cycloartane Triterpenoids' Anticancer Activity
Cycloartane triterpenoids, a class of natural products, have demonstrated promising anticancer activities in various preclinical studies. Although specific in vivo data for this compound is limited to the inhibition of skin-tumor promotion, other members of this family have shown significant tumor growth inhibition in aggressive cancer models.
Notably, the cycloartane triterpenoids 23-epi-26-deoxyactein (B1259016) and cimigenol, isolated from Cimicifuga yunnanensis, have been shown to reduce tumor growth in both subcutaneous and liver metastasis models of triple-negative breast cancer (TNBC)[1]. Furthermore, certain cycloartane-type triterpenoids have exhibited inhibitory effects on skin tumor promotion in a two-stage mouse skin carcinogenesis model, suggesting a potential role in cancer prevention[2].
Comparative In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of related cycloartane triterpenoids and the standard chemotherapeutic agents, doxorubicin and cisplatin, in relevant preclinical cancer models. It is important to note that these studies were not conducted head-to-head, and experimental conditions vary.
Table 1: In Vivo Efficacy of Related Cycloartane Triterpenoids
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 23-epi-26-deoxyactein | Triple-Negative Breast Cancer (Subcutaneous) | Mouse | Not specified | Significant reduction in tumor growth | [1] |
| Cimigenol | Triple-Negative Breast Cancer (Subcutaneous) | Mouse | Not specified | Significant reduction in tumor growth | [1] |
| Unnamed Cycloartane Triterpenoids | Two-stage skin carcinogenesis | Mouse | Not specified | Inhibition of skin tumor promotion | [2] |
Table 2: In Vivo Efficacy of Doxorubicin and Cisplatin
| Agent | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Doxorubicin | Triple-Negative Breast Cancer | Mouse | Not specified | 20% reduction in tumor size (single agent) | |
| Cisplatin | Triple-Negative Breast Cancer | Mouse | Not specified | Significant reduction in tumor progression | |
| Cisplatin | Melanoma (skin cancer) | Mouse | Not specified | Progressive tumor growth (as single agent) |
Experimental Protocols
In Vivo Tumor Model for Cycloartane Triterpenoids (General Protocol)
A generalized protocol for evaluating the in vivo anticancer efficacy of cycloartane triterpenoids in a subcutaneous tumor model is as follows:
-
Cell Culture: Human triple-negative breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 106 to 1 x 107 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The formula (Length x Width2) / 2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm3), mice are randomized into control and treatment groups. The cycloartane triterpenoid (B12794562) is administered via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. A vehicle control group receives the solvent used to dissolve the compound.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
Visualizing Molecular Pathways and Experimental Processes
Proposed Mechanism of Action for Cycloartane Triterpenoids
While the exact mechanism of action for this compound is not fully elucidated, many cycloartane triterpenoids are known to induce apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a potential signaling pathway.
Caption: Proposed apoptotic pathway induced by cycloartane triterpenoids.
General Experimental Workflow for In Vivo Antitumor Efficacy Studies
The following diagram outlines the typical workflow for assessing the in vivo efficacy of an experimental anticancer compound.
Caption: Standard workflow for in vivo anticancer drug efficacy testing.
References
- 1. Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer chemopreventive effects of cycloartane-type and related triterpenoids in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Commercially Available 21,24-Epoxycycloartane-3,25-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of commercially available 21,24-Epoxycycloartane-3,25-diol, a cycloartane (B1207475) triterpenoid (B12794562) with potential therapeutic applications, including skin-tumor promotion inhibition.[1][2] The purity of this compound is a critical factor for reliable experimental outcomes in research and drug development. This document outlines the purity claims from various suppliers, details relevant analytical methodologies for verification, and explores associated signaling pathways where this class of compounds is active.
Commercial Availability and Purity Comparison
Several chemical suppliers offer this compound. The table below summarizes the publicly available purity information from a selection of these vendors. It is important to note that while suppliers provide a purity percentage, the analytical method used to determine this value can vary. For rigorous scientific applications, independent verification of purity is recommended.
| Supplier | Catalog Number | Stated Purity | Analytical Method Mentioned |
| MedChemExpress | HY-N6719 | --- | Certificate of Analysis available upon request |
| BioCrick | BCN2858 | High Purity | Confirmed by NMR[3] |
| LookChem | 125305-73-9 | 98%[4] | Not specified |
| Hebei Dangtong Biological Technology Co., LTD | 125305-73-9 | 99%[5] | Not specified |
Note: This table is based on information available as of the time of this publication and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current Certificates of Analysis.
Experimental Protocols for Purity Determination
Accurate determination of the purity of this compound is essential. The following are detailed experimental protocols for two powerful analytical techniques suitable for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Purity Determination by Quantitative ¹H-NMR (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for an identical reference standard.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance.[7]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) suitable for dissolving both the analyte and the internal standard.[3]
-
Transfer an exact volume of the solution into a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure quantitative acquisition conditions are met. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, and a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phase and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of components in a mixture. For triterpenoids, which may lack a strong UV chromophore, a Charged Aerosol Detector (CAD) can provide sensitive and universal detection.[8]
Methodology:
-
Chromatographic Conditions:
-
Column: A C18 or C30 column is suitable for the separation of triterpenoids.[8] For instance, a Thermo Scientific Acclaim C30 column (3 µm, 3.0 x 150 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
-
Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). UV detection at a low wavelength (e.g., 210 nm) can also be used, though with potentially lower sensitivity.[8]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject equal volumes of the sample and calibration standards.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve and calculate the purity based on the weighed amount.
-
Mandatory Visualizations
Experimental Workflow for Purity Determination
Caption: Workflow for determining the purity of this compound.
Signaling Pathways Associated with Cycloartane Triterpenoids
Cycloartane triterpenoids have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis. Understanding these pathways is crucial for researchers investigating the mechanism of action of this compound.
1. Inhibition of the c-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation and survival.[] Some cycloartane triterpenoids have been found to inhibit this pathway, leading to anti-proliferative effects.
Caption: Inhibition of the c-Raf-MEK-ERK pathway by cycloartane triterpenoids.
2. p53-Dependent Mitochondrial Apoptosis Pathway
The p53 tumor suppressor protein plays a critical role in inducing apoptosis in response to cellular stress.[10] Some cycloartane triterpenoids can induce apoptosis through the activation of the p53-dependent mitochondrial pathway.[11]
Caption: Induction of apoptosis via the p53-dependent mitochondrial pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. Newblue CHEM-21,24-Epoxycycloartane-3,25-diol, CasNo.125305-73-9 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. 21,24β-Epoxycycloartane-3β,25-diol, CasNo.125305-73-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 6. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. Mitochondrial death functions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Roles of p53 in Mitochondrial Dynamics and Cancer Metabolism: The Pendulum between Survival and Death in Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of the Therapeutic Potential of Cycloartane Triterpenoids from the Meliaceae Family
For Researchers, Scientists, and Drug Development Professionals
Cycloartane (B1207475) triterpenoids, a class of tetracyclic triterpenoids characterized by a cyclopropane (B1198618) ring at C-9/C-10, have emerged as a promising source of bioactive molecules with diverse therapeutic applications. Within the plant kingdom, the Meliaceae family, known for producing a rich array of complex secondary metabolites, stands out as a significant reservoir of these compounds. This guide provides a comparative overview of the therapeutic potential of cycloartane triterpenoids isolated from various species of the Meliaceae family, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Therapeutic Activities of Cycloartane Triterpenoids from Meliaceae
Cycloartane triterpenoids from the Meliaceae family have demonstrated a broad spectrum of pharmacological activities, with cytotoxic and anti-inflammatory effects being the most extensively studied. While research into their antiviral and neuroprotective potential is still emerging, preliminary findings suggest promising avenues for further investigation.
Cytotoxic Activity
A significant number of cycloartane triterpenoids from Meliaceae species have exhibited potent cytotoxic effects against various cancer cell lines. This activity is often attributed to the induction of apoptosis through intrinsic and extrinsic pathways.
Table 1: Cytotoxic Activity of Cycloartane Triterpenoids from the Meliaceae Family
| Compound | Source (Meliaceae) | Cancer Cell Line | IC50 (µM) | Reference |
| (24R)-cycloartane-3β,24,25,30-tetrol | Aphanamixis polystachya | SMMC-7721, A549, HCT-116, HeLa, K562 | 15.8 - 28.4 | [1] |
| (24R)-24,25,30-trihydroxy-9,19-cycloartane-3-one | Aphanamixis polystachya | SMMC-7721 | 25.6 | [1] |
| 23,24-dihydroxycycloart-25-en-3-one | Guarea macrophylla ssp. tuberculata | B16F10-Nex2, MCF7 | 9.8 µg/mL, 22.0 µg/mL | [2] |
| Cycloart-23E-en-3β,25-diol | Guarea macrophylla ssp. tuberculata | HL-60 | 8.0 µg/mL | [2] |
Anti-inflammatory Activity
Several cycloartane triterpenoids from the Meliaceae family have been shown to possess significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of pro-inflammatory mediators, often through the modulation of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of Triterpenoids from the Meliaceae Family
| Compound | Source (Meliaceae) | Assay | IC50 (µM) | Reference |
| Meliasanine A | Melia toosendan | Nitric Oxide Inhibition (RAW264.7) | 1.35 | [3] |
| Limonoid Compound 3 | Melia azedarach | Nitric Oxide Inhibition (RAW264.7) | 7.07 | [4] |
| Limonoid Compound 2 | Melia azedarach | Nitric Oxide Inhibition (RAW264.7) | 22.04 | [4] |
Note: While Meliasanine A is a tirucallane-type triterpenoid, its potent anti-inflammatory activity and origin from a Meliaceae species are relevant to this review.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide Inhibitory Assay
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for a few hours before stimulating with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After a 24-hour incubation with LPS, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite, a stable product of NO.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Bioassay-Guided Isolation of Cycloartane Triterpenoids
The discovery of novel bioactive cycloartane triterpenoids often relies on a systematic process of extraction, fractionation, and biological testing.
References
Safety Operating Guide
Navigating the Disposal of 21,24-Epoxycycloartane-3,25-diol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the pharmaceutical and drug development sectors, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of 21,24-Epoxycycloartane-3,25-diol, a cycloartanoid triterpene used in research. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is recommended.
Key Data Summary
The following table summarizes essential information for the handling and disposal of this compound, based on available data for the compound and related chemical classes.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 125305-73-9 |
| Appearance | Powder |
| Chemical Class | Cycloartanoid Triterpene, Epoxy Compound |
| Known Hazards | Specific toxicity data is unavailable. However, related epoxy compounds can be harmful if swallowed, and cause skin, eye, and respiratory irritation. Some triterpenes exhibit cytotoxic properties. |
| Primary Disposal Method | High-temperature incineration through a licensed hazardous waste disposal service. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat, and in cases of potential aerosolization, a respirator. |
Experimental Protocols for Safe Disposal
The recommended disposal protocol for this compound is based on best practices for handling cytotoxic and potentially hazardous research chemicals.
Step-by-Step Disposal Procedure:
-
Risk Assessment: Before handling, conduct a thorough risk assessment. Given the lack of specific toxicity data, treat this compound as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, chemical safety goggles, and a fully buttoned lab coat. If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area or fume hood.
-
Waste Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, weigh boats, pipette tips, and absorbent paper, must be segregated as hazardous chemical waste.
-
Unused Compound: Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Solvents: If the compound is dissolved in a solvent, the resulting solution must be treated as hazardous waste. The specific waste classification will depend on the solvent used.
-
-
Waste Collection and Storage:
-
Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound Waste"), the associated hazards (e.g., "Potentially Toxic," "Irritant"), and the date of accumulation.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area to prevent exposure.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and dispose of the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The preferred method of disposal for this type of compound is high-temperature incineration.[1]
-
Mandatory Visualizations
The following diagrams illustrate the decision-making process for the disposal of this compound and a general experimental workflow for its handling and disposal in a laboratory setting.
Caption: Disposal decision pathway for this compound.
Caption: Experimental workflow for handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
